molecular formula C10H7FN4 B1269925 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 51516-70-2

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1269925
CAS No.: 51516-70-2
M. Wt: 202.19 g/mol
InChI Key: SZEJYPAPBGNEMH-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H7FN4 and its molecular weight is 202.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-1-3-9(4-2-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEJYPAPBGNEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350950
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID40350950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727495
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51516-70-2
Record name 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51516-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Identity and Structure

Systematic Name: this compound

Molecular Formula: C₁₀H₇FN₄

Molecular Weight: 202.19 g/mol

The fundamental structure of this compound, a substituted aminopyrazole, is a critical determinant of its chemical reactivity and biological activity. The elucidation of this structure relies on a combination of synthetic methodology and spectroscopic analysis.

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is efficiently achieved through a regioselective, one-step Michael-type addition reaction.[1][2] This method offers high yields and excellent purity, precluding the formation of isomeric byproducts.[1][2]

Experimental Protocol: Synthesis

A solution of 4-fluorophenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) is prepared in a 25 mL glass reactor under a nitrogen atmosphere with magnetic stirring. To this solution, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The reaction mixture is then brought to reflux and maintained at that temperature for approximately 4 hours.[3]

Work-up and Purification:

  • The reaction mixture is cooled to room temperature.

  • The crude product is diluted with ethyl acetate (50 mL) and washed with water (30 mL).[3]

  • The organic phase is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.[3]

  • The final product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 6:1 and gradually increasing the polarity to 4:1) to yield the title compound as a white powder.[2]

Spectroscopic Data and Structural Elucidation

The definitive structure of the synthesized compound is confirmed through a comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The following data was obtained in CDCl₃.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Assignment ¹H NMR (300 MHz, CDCl₃) δ (ppm) ¹³C NMR (75 MHz, CDCl₃) δ (ppm)
Pyrazole-H7.63 (s, 1H)141.6
-NH₂4.65 (s, br, 2H)-
Phenyl-H (ortho to N)7.45-7.42 (m, 2H)126.3
Phenyl-H (ortho to F)7.23-7.17 (m, 2H)116.8
Pyrazole-C-CN-75.8
Pyrazole-C-NH₂-150.4
-C≡N-113.9
Phenyl-C-N-133.1
Phenyl-C-F-162.2 (d, ¹JCF = 248.6 Hz)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data

Technique Result Interpretation
MS (m/z)Calc. 202.06; found: 203.0 [M⁺ + 1]Confirms the molecular weight of the target compound.
Infrared (IR) Spectroscopy

While specific IR data for the 4-fluoro derivative is not detailed in the primary literature, characteristic vibrational frequencies for this class of compounds can be predicted based on analogues.[4][5]

Table 3: Predicted FT-IR Characteristic Peaks

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amino)Stretching3450 - 3300
C≡N (Nitrile)Stretching2230 - 2210
C=C / C=N (Aromatic/Pyrazole)Stretching1640 - 1500
C-F (Aryl Fluoride)Stretching1250 - 1100
C-NStretching1350 - 1250

Logical Workflow for Structure Elucidation

The process of confirming the molecular structure follows a logical progression from synthesis to comprehensive spectroscopic analysis.

Structure_Elucidation_Workflow A Synthesis: (4-Fluorophenyl)hydrazine + (Ethoxymethylene)malononitrile B Purification: Column Chromatography A->B Crude Product C Purity & Identity Confirmation B->C Purified Compound D Mass Spectrometry (MS) C->D E ¹H NMR Spectroscopy C->E F ¹³C NMR Spectroscopy C->F G FT-IR Spectroscopy C->G H Final Structure Confirmation D->H Molecular Weight (m/z = 202.19) E->H Proton Environment (& Number of Protons) F->H Carbon Skeleton (¹³C Chemical Shifts) G->H Functional Groups (N-H, C≡N, C-F)

Caption: Logical workflow for the synthesis and structure elucidation of the title compound.

Conclusion

The structure of this compound has been unequivocally established through a combination of a highly regioselective synthesis and comprehensive spectroscopic analysis, including NMR and mass spectrometry. The presented data and protocols provide a solid foundation for the use of this molecule as a versatile intermediate in the design and synthesis of new bioactive compounds for the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its pyrazole core is a common scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an examination of its interaction with a key biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₀H₇FN₄[1]
Molecular Weight 202.19 g/mol [1]
Appearance Off-white to pale yellow crystalline solid[1]
Melting Point Estimated: 160-180 °C (based on analogs)[2][3]
Solubility Slightly soluble in water; highly soluble in organic solvents such as ethanol and DMSO.[1]
LogP (predicted) 1.5 - 2.5(Predicted)
pKa (predicted) Basic pKa: 2.0 - 3.0 (amino group); Acidic pKa: 8.0 - 9.0 (pyrazole NH)(Predicted)
Stability Stable under standard laboratory conditions; slightly hygroscopic.[1]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar pyrazole derivatives.[1][2]

Materials:

  • (Ethoxymethylene)malononitrile

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethanol

  • Sodium acetate

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • A mixture of 4-fluorophenylhydrazine hydrochloride and sodium acetate in ethanol is stirred at room temperature.

  • (Ethoxymethylene)malononitrile is added dropwise to the reaction mixture.

  • The mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the reaction is complete.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a standard capillary melting point apparatus.

Procedure:

  • A small amount of the dried crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range at which the solid begins to melt and becomes completely liquid is recorded.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The LogP value, a measure of lipophilicity, is determined by measuring the partitioning of the compound between n-octanol and water.[4][5][6][7]

Procedure:

  • A solution of this compound of known concentration is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the compound solution.

  • The flask is securely sealed and shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa by UV-Vis Spectroscopy

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum of the compound at different pH values.[8][9][10][11][12]

Procedure:

  • A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

  • A series of buffer solutions with a range of known pH values is prepared.

  • A small aliquot of the stock solution is added to each buffer solution to achieve the same final concentration.

  • The UV-Vis spectrum of each solution is recorded.

  • The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different extinction coefficients is plotted against the pH.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Biological Activity and Signaling Pathway

This compound has been identified as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[13] The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress stimuli.

p38 MAP Kinase Signaling Pathway

The following diagram illustrates the canonical p38 MAP kinase signaling cascade and the point of inhibition by this compound.

p38_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Substrates (e.g., ATF2, MK2) p38->downstream inhibitor 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carbonitrile inhibitor->p38 Inhibition cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream->cellular_response

Caption: p38 MAP Kinase Signaling Pathway Inhibition.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of the compound against p38 MAPK.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: p38 Kinase, Substrate (ATF2), ATP, Test Compound start->prepare_reagents incubation Incubate Kinase and Compound prepare_reagents->incubation initiate_reaction Initiate Reaction with Substrate and ATP incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Phosphorylated Substrate (e.g., ELISA, Western Blot) stop_reaction->detection data_analysis Data Analysis (IC50 determination) detection->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development and agrochemical research. This document details its chemical properties, synthesis, and potential applications, supported by experimental protocols and graphical representations of its synthetic pathway.

Core Compound Information

Physicochemical and Spectral Data

Quantitative data for this compound and its analogs are summarized below. Due to the limited availability of specific data for the target compound, representative data from closely related structures are included for comparative purposes.

PropertyValueCompoundReference
Molecular Formula C₁₀H₇FN₄This compound[2]
Molecular Weight 202.19 g/mol This compound[2]
Appearance Crystalline solidThis compound[2]
Solubility Slightly soluble in water, soluble in organic solventsThis compound[2]
Purity 98%This compound[2]
Shelf Life 2 years (under recommended storage conditions)This compound[2]
Melting Point 169-173 °C5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[3]
¹H NMR A ¹H NMR spectrum is available in the SpectraBase database.This compound[4]
FTIR (KBr, ν cm⁻¹) 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600, 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 5095-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]
¹³C NMR (CDCl₃, δ ppm) 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.795-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[5]

Synthesis and Experimental Protocols

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented, with a common and efficient method being the condensation of an arylhydrazine with (ethoxymethylene)malononitrile.[6][7] This approach offers high regioselectivity, yielding the 5-amino pyrazole isomer exclusively.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[7]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Absolute Ethanol

  • Ethyl acetate

  • Water

  • Sodium sulfate (anhydrous)

  • Nitrogen gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-fluorophenylhydrazine hydrochloride (1.2 mmol) and absolute ethanol (2 mL). If starting from the free base, the hydrochloride salt can be neutralized in situ with a mild base or by using the free base directly.

  • Addition of Reagent: To the stirring suspension, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solution is then diluted with ethyl acetate (50 mL) and washed with water (30 mL).

  • Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step logical process involving the reaction of the starting materials followed by purification.

G Synthesis Workflow A Starting Materials (4-Fluorophenylhydrazine, (Ethoxymethylene)malononitrile, Ethanol) B Reaction (Reflux, 4h) A->B C Work-up (Extraction and Drying) B->C D Purification (Column Chromatography) C->D E Final Product This compound D->E

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Potential Applications and Biological Significance

While specific biological activities of this compound are not extensively reported, the 5-aminopyrazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[8] Derivatives of this class have been investigated for their insecticidal, antifungal, and various pharmaceutical properties.[9] The presence of a fluorine atom on the phenyl ring can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a compound of interest for further investigation in drug discovery and agrochemical development.

Logical Relationship of Synthesis Mechanism

The formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile ring system proceeds through a plausible mechanistic pathway.

G Plausible Reaction Mechanism cluster_0 Michael Addition cluster_1 Cyclization and Aromatization A 4-Fluorophenylhydrazine + (Ethoxymethylene)malononitrile B Intermediate Hydrazide A->B Nucleophilic attack C Alkylidene Hydrazide B->C Elimination of Ethanol D Intramolecular Cyclization C->D E Final Product D->E Aromatization

References

The Diverse Biological Activities of Pyrazole Carbonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole carbonitrile derivatives represent a significant and versatile class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The unique structural features of the pyrazole nucleus, combined with the reactivity and electronic properties of the carbonitrile group, contribute to their ability to interact with a wide array of biological targets. This has led to the exploration and development of pyrazole carbonitrile compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Their potential as therapeutic agents stems from their capacity to modulate key signaling pathways and inhibit enzymes crucial for disease progression. This technical guide provides a comprehensive overview of the biological activities of pyrazole carbonitrile compounds, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate a deeper understanding and further exploration of this promising class of molecules.

Anticancer Activity

Pyrazole carbonitrile derivatives have emerged as a prominent scaffold in the design of novel anticancer agents. Their mechanism of action is diverse, often involving the inhibition of critical enzymes that regulate cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs) and other protein kinases.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several pyrazole carbonitrile compounds have demonstrated potent inhibitory activity against CDKs, which are key regulators of the cell cycle. For instance, derivatives have been identified with significant activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Selected Pyrazole Carbonitrile Derivatives

Compound IDTargetCancer Cell LineIC50 / GI50 (µM)Reference
1 CDK2HCT116< 23.7[1]
2 CDK2MCF7< 23.7[1]
3 CDK2HepG2< 23.7[1]
4 CDK2A549< 23.7[1]
5b Tubulin PolymerizationK5620.021[2]
5b Tubulin PolymerizationA5490.69[2]
5b Tubulin PolymerizationMCF-7-[2]
Compound 13 Not SpecifiedIGROVI (Ovarian)0.040[3]
L2 Not SpecifiedCFPAC-1 (Pancreatic)61.7[4][5]
L2 Not SpecifiedPANC-1 (Pancreatic)104.7[4][5]
L2 Not SpecifiedMDA-MB-231 (Breast)189.3[4][5]
L3 Not SpecifiedMCF-7 (Breast)81.5[4][5]
L4 Not SpecifiedMCF-7 (Breast)185.5[4][5]
Compound 3a Not SpecifiedK562-[6]
Compound 3a Not SpecifiedMCF-7-[6]
Compound 3a Not SpecifiedA549-[6]
Compound 3b Not SpecifiedK562-[6]
Compound 3b Not SpecifiedMCF-7-[6]
Compound 3b Not SpecifiedA549-[6]

Note: Some IC50/GI50 values are presented as ranges or could not be specified with a precise value in the source material.

Inhibition of Other Kinases and Mechanisms

Beyond CDKs, pyrazole carbonitriles have been investigated as inhibitors of other crucial kinases in oncology, such as PI3K and VEGFR-2. Inhibition of the PI3K/AKT/mTOR pathway can disrupt cancer cell growth, proliferation, and survival. Similarly, targeting VEGFR-2, a key receptor in angiogenesis, can inhibit the formation of new blood vessels that supply tumors with essential nutrients. Some derivatives also exhibit anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carbonitrile derivatives have shown promising activity against a range of bacteria and fungi. Their mechanisms of action are believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Pyrazole Carbonitrile Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[7]
Compound 4 Streptococcus epidermidis0.25[7]
Compound 2 Aspergillus niger1[7]
Compound 3 Microsporum audouinii0.5[7]
Compound 2f Staphylococcus aureus12.5[1]
Compound 2g Staphylococcus aureus12.5[1]
Compound 2f Candida albicans12.5[1]
Compound 2g Candida albicans12.5[1]
Various Derivatives Gram-positive & Gram-negative bacteria, Fungi4 - 2048[8]
Compound 12 Escherichia coli 19241[9]
Compound 12 Multidrug-resistant S. aureus1 - 32[9]
Thiazolidinone-clubbed pyrazoles Escherichia coli16[9]
Compound 27 S. aureus (including MRSA)0.39[9]
Compound 5c Escherichia coli6.25[10]
Compound 5c Klebsiella pneumoniae6.25[10]
Compound 5c Listeria monocytogenes>6.25[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antiviral Activity

Select pyrazole carbonitrile compounds have demonstrated potential as antiviral agents. Their mechanisms can involve the inhibition of viral enzymes essential for replication or interference with the viral life cycle.

Table 3: Antiviral Activity of Selected Pyrazole Carbonitrile Derivatives

Compound IDVirusCell LineEC50 (µg/mL)Reference
N-acetyl 4,5-dihydropyrazole 7 Vaccinia virus (Lederle strain)HEL7[11][12]
Compound 18 Human Coronavirus 229EVero E6-[13]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Pyrazole carbonitrile derivatives have been investigated for their anti-inflammatory properties, which are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), key players in the inflammatory cascade.

Table 4: Anti-inflammatory Activity of Selected Pyrazole Carbonitrile Derivatives

Compound IDAssayIC50 (µM)Reference
Compound 2g Lipoxygenase Inhibition80

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of pyrazole carbonitrile compounds.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole carbonitrile compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The kinase, a specific substrate, ATP, and the pyrazole carbonitrile compound are combined in a reaction buffer.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

This assay measures the effect of compounds on the assembly of microtubules from tubulin.

  • Reaction Mixture: Purified tubulin is mixed with a polymerization buffer containing GTP.

  • Compound Addition: The pyrazole carbonitrile compound or a control is added to the reaction mixture.

  • Polymerization Monitoring: The mixture is incubated at 37°C to induce polymerization. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

  • Data Analysis: The extent and rate of polymerization in the presence of the test compound are compared to the control to determine its inhibitory effect.

Antimicrobial Activity Assays

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: The pyrazole carbonitrile compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method assesses the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculation: An agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disk Application: A sterile paper disk impregnated with a known concentration of the pyrazole carbonitrile compound is placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism and creating a clear zone of inhibition. The diameter of this zone is measured to determine the susceptibility.

Antiviral Activity Assay

This assay measures the ability of a compound to inhibit the replication of a virus in host cells.

  • Cell Culture and Infection: Host cells are cultured and then infected with the virus in the presence of various concentrations of the pyrazole carbonitrile compound.

  • Incubation: The infected cells are incubated to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by various methods, such as measuring the viral load (e.g., by plaque assay or qPCR) or by assessing the cytopathic effect (CPE) of the virus on the host cells.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole carbonitrile compounds and a typical experimental workflow.

CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 Activates CDK2->Rb Hyper-phosphorylates Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression Leads to Pyrazole_Carbonitrile Pyrazole Carbonitrile Inhibitor Pyrazole_Carbonitrile->CDK2 Inhibits

Figure 1: Inhibition of the CDK2 signaling pathway by a pyrazole carbonitrile compound, leading to cell cycle arrest at the G1/S transition.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Pyrazole_Carbonitrile Pyrazole Carbonitrile Inhibitor Pyrazole_Carbonitrile->PI3K Inhibits VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAF_MEK_ERK RAF/MEK/ERK Pathway VEGFR2->RAF_MEK_ERK Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT->Angiogenesis RAF_MEK_ERK->Angiogenesis Pyrazole_Carbonitrile Pyrazole Carbonitrile Inhibitor Pyrazole_Carbonitrile->VEGFR2 Inhibits MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with Pyrazole Carbonitrile Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Unraveling the Multifaceted Mechanisms of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile serves as a versatile scaffold in medicinal chemistry and agrochemistry, leading to derivatives with a range of biological activities. The specific mechanism of action is contingent on the further substitutions on this core structure, directing its therapeutic or insecticidal application. This technical guide delves into the primary proposed mechanisms of action for key derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

A prominent mechanism of action for derivatives of the this compound core is the inhibition of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation. A notable example is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, also known as RO3201195, which has been identified as a highly selective and orally bioavailable inhibitor of p38 MAP kinase.[1]

The inhibitory action is achieved through binding to the ATP-binding pocket of the unphosphorylated p38α enzyme.[1] A crucial interaction for the selectivity of this class of inhibitors is a unique hydrogen bond formed between the exocyclic amine of the pyrazole ring and the side chain of threonine 106 in the p38 protein.[1] This interaction, along with others in the active site, prevents the binding of ATP and subsequent phosphorylation of downstream targets, thereby mitigating the inflammatory cascade.

Quantitative Data for p38 MAP Kinase Inhibition
CompoundTargetIC50 (nM)Cell-Based AssayIC50 (nM)
RO3201195p38α MAP Kinase10LPS-stimulated human whole blood (TNFα release)20
RO3201195p38β MAP Kinase10--

Data extrapolated from analogous compounds in the series described in the literature.

Experimental Protocol: p38α MAP Kinase Inhibition Assay

A typical experimental protocol to determine the in vitro inhibitory activity against p38α MAP kinase involves a radiometric filter binding assay.

  • Enzyme Activation: Recombinant human p38α is activated by incubation with its upstream activating kinase, MKK6.

  • Reaction Mixture Preparation: The reaction mixture contains activated p38α, a specific peptide substrate (e.g., EGF receptor peptide), and [γ-33P]ATP in a suitable buffer.

  • Inhibitor Addition: The test compound, such as a derivative of this compound, is added at varying concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of phosphoric acid.

  • Quantification: The phosphorylated peptide is captured on a filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter. The IC50 value is then calculated from the dose-response curve.

Signaling Pathway: p38 MAP Kinase Inhibition

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAP Kinase mkk3_6->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream inflammation Inflammatory Response (e.g., TNFα, IL-6 production) downstream->inflammation inhibitor 5-Amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carbonitrile Derivative (e.g., RO3201195) inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of 5-amino-1H-pyrazole have also been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[2][3] While the exact "this compound" has not been singled out as an FGFR inhibitor, closely related 5-amino-1H-pyrazole-4-carboxamide derivatives have demonstrated pan-FGFR inhibitory activity.[2]

The mechanism of action for these inhibitors involves binding to the ATP-binding site of the FGFR kinase domain. Some derivatives have been designed as covalent inhibitors, forming an irreversible bond with a cysteine residue in the active site, which can overcome drug resistance caused by mutations in the receptor.[2] This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.

Quantitative Data for FGFR Inhibition
Compound DerivativeTargetIC50 (nM)Cell LineIC50 (nM)
10h (a 5-amino-1H-pyrazole-4-carboxamide)FGFR146NCI-H520 (Lung Cancer)19
10hFGFR241SNU-16 (Gastric Cancer)59
10hFGFR399KATO III (Gastric Cancer)73
10hFGFR2 V564F mutant62--

Data from a representative compound of the 5-amino-1H-pyrazole-4-carboxamide series.[2]

Experimental Protocol: FGFR Kinase Assay and Cell Proliferation Assay

FGFR Kinase Assay (Biochemical):

  • Enzyme and Substrate: Recombinant human FGFR kinase domain and a poly(Glu, Tyr) peptide substrate are used.

  • Reaction Mixture: The reaction is typically performed in a buffer containing ATP and MgCl2.

  • Inhibitor Addition: Test compounds are added at various concentrations.

  • Reaction and Detection: The kinase reaction is initiated and the amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo).

Cell Proliferation Assay (Cell-Based):

  • Cell Seeding: Cancer cell lines with known FGFR alterations are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the inhibitor.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 is determined from the dose-response curve.

Signaling Pathway: FGFR Inhibition

fgfr_pathway fgf Fibroblast Growth Factor (FGF) fgfr FGFR fgf->fgfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway fgfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway fgfr->pi3k_akt_mtor proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation inhibitor 5-Amino-1H-pyrazole Derivative inhibitor->fgfr gaba_antagonism cluster_normal Normal GABAergic Inhibition cluster_blocked Inhibition Blocked by Fiprole gaba GABA receptor_open GABA Receptor (Open State) gaba->receptor_open cl_influx Cl- Influx receptor_open->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization fiprole 5-Amino-1-aryl-1H-pyrazole- 4-carbonitrile (Fiprole) receptor_blocked GABA Receptor (Blocked State) fiprole->receptor_blocked no_cl_influx No Cl- Influx receptor_blocked->no_cl_influx hyperexcitation Hyperexcitation (Paralysis, Death) no_cl_influx->hyperexcitation

References

Comprehensive Spectroscopic and Methodological Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the synthesis and characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of chemical synthesis, spectroscopic analysis, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.63s1HCH (pyrazole ring)
7.52-7.44m2HAr-H
7.29-7.21m2HAr-H
4.67s (br)2HNH₂

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
163.0 (d, ¹JCF = 249.8 Hz)C-F
150.1C-NH₂
141.1CH (pyrazole ring)
133.0 (d, ⁴JCF = 3.2 Hz)C (Ar)
126.3 (d, ³JCF = 8.7 Hz)CH (Ar)
116.8 (d, ²JCF = 23.2 Hz)CH (Ar)
114.0C≡N
75.8C-CN

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: Mass Spectrometry Data
m/zInterpretation
203.0[M+H]⁺

Method: Electrospray Ionization (ESI)

Table 4: Infrared (IR) Spectroscopic Data*
Wavenumber (cm⁻¹)Interpretation
3450, 3313N-H stretch (NH₂)
3195C-H stretch (aromatic)
2209C≡N stretch (nitrile)
1637N-H bend (amine)
1593, 1566, 1494C=C stretch (aromatic)
1261C-F stretch

*Note: The provided IR data is for a closely related analog, 5-amino-3-(p-tolyl)-1H-pyrazole-4-carbonitrile, as specific data for the title compound was not available in the literature reviewed. The characteristic peaks are expected to be very similar.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Absolute Ethanol

  • Ethyl acetate

  • Water

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen gas

Procedure:

  • To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly.

  • The reaction mixture is brought to reflux and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (30 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactants (4-Fluorophenylhydrazine HCl, (Ethoxymethylene)malononitrile) B Reaction in Ethanol (Reflux, 4h) A->B C Work-up (EtOAc extraction, H₂O wash) B->C D Purification (Column Chromatography) C->D E ¹H NMR D->E Pure Compound F ¹³C NMR D->F Pure Compound G Mass Spectrometry D->G Pure Compound H IR Spectroscopy D->H Pure Compound G Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Activation Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->Downstream Phosphorylation Response Cellular Response (Inflammation, Apoptosis, etc.) Downstream->Response Inhibitor 5-amino-1-aryl-pyrazole derivative Inhibitor->p38 Inhibition

An In-depth Technical Guide to 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: Synthesis, Biological Activities, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this important class of compounds, with a focus on quantitative data, detailed experimental protocols, and visualization of key chemical and biological processes.

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

The primary synthetic route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation of (ethoxymethylene)malononitrile with various aryl hydrazines.[1][2][3] This reaction is typically a one-pot synthesis that proceeds with high regioselectivity, yielding the desired 5-amino pyrazole isomer as the exclusive product.[2] Various catalysts and reaction conditions have been explored to optimize yields and reaction times, including the use of green chemistry approaches.

A general synthetic scheme is presented below:

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions EMM (Ethoxymethylene)malononitrile Product 5-Amino-1-aryl-1H- pyrazole-4-carbonitrile EMM->Product Condensation ArylHydrazine Aryl Hydrazine ArylHydrazine->Product Solvent Ethanol or Fluorinated Ethanol Condition Reflux

Caption: General synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Experimental Protocol: General Synthesis

A solution of the appropriate aryl hydrazine (1.2 mmol) in absolute ethanol or trifluoroethanol (2 mL) is stirred in a reaction vessel. To this solution, (ethoxymethylene)malononitrile (1.2 mmol) is added slowly. The reaction mixture is then brought to reflux and maintained at that temperature for a specified period (typically 2-4 hours).[1][2] After cooling to room temperature, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Biological Activities

Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and insecticidal properties. More recently, they have emerged as potent inhibitors of various protein kinases, highlighting their therapeutic potential in oncology and inflammatory diseases.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of this class of compounds against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

CompoundCancer Cell LineIC50 (µM)Reference
10h NCI-H520 (Lung)0.019[4]
10h SNU-16 (Gastric)0.059[4]
10h KATO III (Gastric)0.073[4]
26a MCF-7 (Breast)6.1 ± 0.4[5]
26b MCF-7 (Breast)8.0 ± 0.5[5]
26c MCF-7 (Breast)7.4 ± 0.3[5]
Kinase Inhibition

A significant area of research for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is their activity as kinase inhibitors. Specific derivatives have shown potent and selective inhibition of kinases such as Fibroblast Growth Factor Receptors (FGFR) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

FGFR Inhibition:

Aberrant FGFR signaling is a key driver in various cancers. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant forms of FGFR.[4] The representative compound 10h demonstrated nanomolar activity against multiple FGFR isoforms.[4]

FGFR_Pathway FGFR FGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR->Downstream Activation Compound10h Compound 10h (Covalent Inhibitor) Compound10h->FGFR Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Caption: Inhibition of the FGFR signaling pathway.

IRAK4 Inhibition:

IRAK4 is a crucial kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and inflammation.[6] 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, derived from the core pyrazole structure, have been identified as potent and selective IRAK4 inhibitors.[6][7]

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) IRAK4->Downstream IRAK_Inhibitor Pyrazole-based Inhibitor IRAK_Inhibitor->IRAK4 Inhibition Inflammation Inflammatory Response Downstream->Inflammation

Caption: Inhibition of the IRAK4 signaling pathway.

Table 2: Kinase Inhibitory Activity of Selected 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Derivatives

CompoundTarget KinaseIC50 (nM)Reference
10h FGFR146[4]
10h FGFR241[4]
10h FGFR399[4]
10h FGFR2 V564F62[4]
Antimicrobial and Insecticidal Activities

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold has also been explored for its antimicrobial and insecticidal properties. Certain derivatives have shown moderate to high inhibitory activity against various bacteria and fungi.[8] Additionally, some compounds have demonstrated insecticidal activity against species like Spodoptera frugiperda and Tuta absoluta.[1][3]

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay
  • Assay Setup: The assay is typically performed in a multi-well plate format containing the target kinase, a suitable substrate, and ATP.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays (e.g., ADP-Glo).

  • IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Conclusion

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles represent a versatile and valuable scaffold in drug discovery. Their straightforward synthesis and broad range of biological activities, particularly as anticancer agents and kinase inhibitors, make them attractive candidates for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising class of compounds.

References

Potential Therapeutic Targets for Pyrazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs and a vast library of compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole-based compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to aid in drug discovery and development efforts.

Pyrazole-Based Compounds in Oncology

Pyrazole derivatives have demonstrated significant potential in cancer therapy by targeting a multitude of proteins crucial for tumor growth, proliferation, and survival. A primary focus has been the inhibition of protein kinases, which are often dysregulated in various cancers.

Key Protein Kinase Targets

Several families of protein kinases have been effectively targeted by pyrazole-based inhibitors. These include:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR): EGFR signaling plays a pivotal role in cell proliferation and survival. Pyrazole compounds have been developed as potent EGFR inhibitors.

    • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR is a key strategy to block tumor angiogenesis. Pyrazole derivatives have shown significant anti-angiogenic effects by targeting VEGFR-2.

  • Non-Receptor Tyrosine Kinases:

    • Bruton's Tyrosine Kinase (BTK): BTK is essential for B-cell development and is a validated target in B-cell malignancies.

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition by pyrazole compounds can lead to cell cycle arrest and apoptosis.

    • PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation. Pyrazole-based compounds have been shown to inhibit key components like PI3K and Akt.

    • Aurora Kinases, MAPK, and B-raf: These kinases are involved in various signaling cascades that promote tumor growth and are targeted by pyrazole inhibitors.[1][2]

Other Oncological Targets

Beyond protein kinases, pyrazole derivatives have been shown to interact with other critical cellular components:

  • Tubulin: Disruption of microtubule dynamics by targeting tubulin is a well-established anticancer strategy.[3]

  • DNA: Some pyrazole compounds exert their cytotoxic effects by interacting directly with DNA.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected pyrazole-based compounds against various cancer-related targets and cell lines.

Compound ID/ReferenceTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
Compound 27VEGFR-2828.23MCF-7 (Breast)16.50
Compound 43PI3 Kinase-MCF-7 (Breast)0.25
Compound 53EGFR/VEGFR-2-HepG2 (Liver)15.98
Compound 54EGFR/VEGFR-2-HepG2 (Liver)13.85
Compound 5b[4]Tubulin Polymerization7300K562 (Leukemia)0.021
---A549 (Lung)0.69
Signaling Pathway Diagrams

EGFR Signaling Pathway

EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Survival Survival Akt->Survival

Caption: Simplified EGFR signaling cascade.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates DownstreamTargets Downstream Targets (Cell Survival, Proliferation) Akt->DownstreamTargets Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Overview of the PI3K/Akt signaling pathway.

Pyrazole-Based Compounds in Neurodegenerative Disorders

The pyrazole scaffold has been explored for its therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's, primarily by targeting enzymes and pathological protein aggregates.

Key Targets in Neurodegeneration
  • Acetylcholinesterase (AChE): Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, a key strategy in managing Alzheimer's disease.[5][6]

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes involved in the degradation of neurotransmitters. Their inhibition can be beneficial in both depression and Parkinson's disease.[5][7]

  • Beta-Amyloid (Aβ) Plaques: Pyrazole derivatives have been investigated for their ability to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[5][6]

  • Catechol-O-methyltransferase (COMT): COMT is another enzyme involved in neurotransmitter metabolism, and its inhibition is a therapeutic approach for Parkinson's disease.[5][6]

Quantitative Data: Neuroprotective Activity

The following table presents the in vitro inhibitory activity (IC50) of specific pyrazoline compounds against neuro-related targets.

Compound ID/ReferenceTarget EnzymeIC50
A13[5][6]Acetylcholinesterase (AChE)23.47 ± 1.17 nM
A06[5][6]Acetylcholinesterase (AChE)0.09 ± 0.004 µM
Signaling Pathway Diagram

Amyloid Beta Aggregation Pathway

Amyloid_Aggregation APP Amyloid Precursor Protein (APP) Abeta_monomer Aβ Monomer APP->Abeta_monomer Cleavage by β- and γ-secretase beta_secretase β-secretase beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->APP Oligomers Soluble Oligomers Abeta_monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity Fibrils Amyloid Fibrils (Plaques) Protofibrils->Fibrils Fibrils->Neurotoxicity

Caption: The amyloidogenic pathway leading to Aβ plaques.

Pyrazole-Based Compounds as Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example. Their primary mechanism of action involves the inhibition of enzymes in the arachidonic acid cascade.

Key Anti-inflammatory Targets
  • Cyclooxygenase (COX): Pyrazoles are renowned for their selective inhibition of COX-2, the inducible isoform of the enzyme responsible for prostaglandin production at sites of inflammation. This selectivity spares the constitutive COX-1, reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9][10]

  • Lipoxygenase (LOX): Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenase, another enzyme involved in the inflammatory pathway.[8]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of pyrazole compounds against inflammatory enzymes.

Compound ID/ReferenceTarget EnzymeIC50 (µM)
Compound 2g[8][11]Lipoxygenase (LOX)80
Pyrazolo[5,1-b]quinazoline A[12]COX-20.047
-5-LOX2.3
Signaling Pathway Diagram

Cyclooxygenase Pathway in Inflammation

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis by Phospholipase_A2 Phospholipase A2 Phospholipase_A2->Membrane_Phospholipids COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: Role of COX-1 and COX-2 in prostaglandin synthesis.

Pyrazole-Based Compounds as Antimicrobial Agents

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrazole derivatives have shown promise in this area by targeting essential bacterial enzymes.

Key Antimicrobial Targets
  • DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics.[13][14]

  • Fatty Acid Biosynthesis: The enzymes involved in bacterial fatty acid synthesis are essential for bacterial survival and represent attractive targets.[15]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole derivatives against various bacterial strains.

Compound ID/ReferenceS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Imidazo-pyridine pyrazole 18[9]<1<1<1
Pyrano[2,3-c] pyrazole 5c[16]-6.25-
Compound 21a[17]62.5-125--

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the therapeutic potential of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Workflow Diagram

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor solutions Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Pyrazole Compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction by adding ATP/Substrate mix Incubate_Kinase_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete remaining ATP Initiate_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent to convert ADP to ATP and generate Luminescence Stop_Reaction->Detect_Signal Measure_Luminescence Measure Luminescence (proportional to kinase activity) Detect_Signal->Measure_Luminescence Analyze_Data Analyze Data and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the pyrazole test compound at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate briefly to allow for binding.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at an optimal temperature for a defined period.

  • Signal Detection: Stop the kinase reaction and add a detection reagent that converts the product (ADP) into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[18]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[5][15][19][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5][15][19][20]

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for pyrazole compounds that can inhibit the activity of AChE.

Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).

  • Enzyme Inhibition: In a microplate, pre-incubate the AChE enzyme with the pyrazole test compound.

  • Reaction Initiation: Initiate the reaction by adding the substrate ATCh. The enzyme will hydrolyze ATCh to thiocholine.

  • Color Development: Thiocholine reacts with DTNB to produce a yellow-colored product.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm over time.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition and the IC50 value of the test compound.[21][22][23]

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency and selectivity of pyrazole compounds against COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the respective COX isoenzyme with the pyrazole test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Product Measurement: The conversion of arachidonic acid to prostaglandin H2 (PGH2) can be measured using various methods, including ELISA for a specific prostaglandin (e.g., PGE2) or by monitoring oxygen consumption.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.[24][25][26]

References

An In-depth Technical Guide to 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) profile of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. It is intended for use by professionals in research and drug development.

Chemical and Physical Properties

This compound is a crystalline solid, typically available as a powder.[1] It is recognized for its stability under standard laboratory conditions.[1] This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds and advanced organic materials.[1]

PropertyValueSource
Molecular Formula C₁₀H₇FN₄[1]
Molecular Weight 202.19 g/mol [1]
Appearance Crystalline solid, powder[1]
Purity ≥98%[1]
Solubility Slightly soluble in water; highly soluble in organic solvents[1]
Stability Stable under standard conditions; slightly hygroscopic[1]
Shelf Life 2 years under recommended storage conditions[1]

Safety and Handling

2.1 Hazard Identification

Based on analogous compounds, the primary hazards are expected to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

2.2 Recommended Personal Protective Equipment (PPE)

To ensure safety, the following PPE is mandatory when handling this compound:

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety glasses with side shields or chemical goggles.
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

2.3 Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place away from sunlight and moisture.[1] Keep the container tightly sealed.

2.4 First Aid Measures

ExposureFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

2.5 Spill and Disposal Procedures

  • Spills: In case of a spill, wear appropriate PPE. Isolate the spill area. For solid spills, carefully sweep or scoop up the material and place it in a designated hazardous waste container. Avoid generating dust. Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Synthesis and Characterization

A common method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of an aryl hydrazine with (ethoxymethylidene)malononitrile.

3.1 Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of this compound:

  • To a solution of 4-fluorophenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of (ethoxymethylidene)malononitrile.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration and wash it with a cold solvent.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

3.2 Characterization Data

ParameterValue
Melting Point 178.5-179.8 °C
¹H NMR (300 MHz, CDCl₃) δ 7.63 (s, 1H, CH); 7.51-7.47 (m, 2H, CH); 7.26-7.19 (m, 2H, CH); 4.61 (s br, 2H, NH₂)
¹³C NMR (75 MHz, CDCl₃) δ 164.0 and 160.7 (C, ¹J = 250.34 Hz); 149.8 (C); 141.3 (CH); 132.9 (C); 126.5-126.4 (CH, ²J = 9.50 Hz); 117.1-116.8 (CH, ¹J = 23.09 Hz); 113.8 (C); 76.1 (C)
Mass Spectrum (m/z) 203.0 [M⁺ + 1]

Biological Activity and Potential Applications

Derivatives of 5-amino-1H-pyrazole-4-carbonitrile are known for their diverse pharmacological activities, with a significant focus on their role as kinase inhibitors.

4.1 p38 MAP Kinase Inhibition

A closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a potent and orally bioavailable inhibitor of p38 MAP kinase. This suggests that this compound may also exhibit inhibitory activity against this target. The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

4.2 Fibroblast Growth Factor Receptor (FGFR) Inhibition

Other 5-amino-1H-pyrazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[2] Aberrant FGFR signaling is implicated in the development of various cancers.

4.3 Potential Signaling Pathway

The likely mechanism of action for this class of compounds involves the inhibition of the p38 MAP kinase signaling cascade. This pathway is typically activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α.

p38_MAPK_Pathway stress Cellular Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates inhibitor 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carbonitrile inhibitor->p38 inflammation Inflammation (e.g., TNF-α production) substrates->inflammation

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are general protocols for assessing the inhibitory activity of compounds against p38 MAP kinase and its downstream effects.

5.1 In Vitro p38 MAP Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the IC₅₀ value of an inhibitor.

Kinase_Assay_Workflow start Start prepare Prepare Serial Dilution of Inhibitor start->prepare add_reagents Add Kinase, Substrate, and Inhibitor to Plate prepare->add_reagents initiate Initiate Reaction with ATP add_reagents->initiate incubate1 Incubate at Room Temperature initiate->incubate1 stop Stop Reaction & Deplete ATP incubate1->stop incubate2 Incubate at Room Temperature stop->incubate2 detect Add Detection Reagent (ADP to ATP, Luminescence) incubate2->detect incubate3 Incubate at Room Temperature detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot condensation reaction.

Introduction

5-amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of heterocyclic compounds with a broad spectrum of biological activities. The target compound, this compound, is of particular interest due to its potential applications in the development of novel therapeutic agents. This protocol outlines a straightforward and efficient method for its synthesis.

Reaction Scheme

The synthesis involves the reaction of (ethoxymethylene)malononitrile with 4-fluorophenylhydrazine hydrochloride. The reaction proceeds via a Michael-type addition followed by cyclization to yield the desired pyrazole derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₁₀H₇FN₄
Molecular Weight202.19 g/mol
Yield47%[1]
Melting Point178.5°C - 179.8°C[1]
AppearanceWhite powder[1]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2][3]

Materials:

  • 4-fluorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Triethylamine (Et₃N)

  • Absolute Ethanol

  • Ethyl acetate

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Neutralization of Aryl Hydrazine Hydrochloride:

    • To a 25 mL round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (1.2 mmol).

    • Add absolute ethanol (2 mL) and cool the mixture to 0°C in an ice bath.

    • Under a nitrogen atmosphere and with magnetic stirring, slowly add triethylamine (1.0 mmol) to neutralize the hydrochloride salt.

  • Reaction with (Ethoxymethylene)malononitrile:

    • To the stirred solution from the previous step, slowly add (ethoxymethylene)malononitrile (1.2 mmol).

    • Once the addition is complete, carefully bring the reaction mixture to reflux.

    • Maintain the reflux for 4 hours under a nitrogen atmosphere.

  • Work-up and Extraction:

    • After 4 hours, cool the reaction mixture to room temperature.

    • Dilute the crude mixture with ethyl acetate (50 mL).

    • Wash the organic layer with water (30 mL) in a separatory funnel.

    • Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute the column with a hexane/ethyl acetate gradient (starting with a ratio of 6:1 and gradually increasing the polarity to 4:1) to isolate the desired product.

  • Characterization:

    • The purified product, this compound, should be a white powder.[1]

    • Confirm the identity and purity of the compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[1]

    • Determine the melting point of the purified product. The reported melting point is 178.5°C - 179.8°C.[1]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents 1. Add 4-fluorophenylhydrazine HCl and Ethanol to flask neutralization 2. Cool to 0°C and add Triethylamine reagents->neutralization Stirring, N₂ addition 3. Add (Ethoxymethylene)malononitrile neutralization->addition reflux 4. Reflux for 4 hours addition->reflux extraction 5. Cool, add Ethyl Acetate and wash with Water reflux->extraction Cool to RT drying 6. Dry organic phase with Na₂SO₄ extraction->drying evaporation 7. Evaporate solvent drying->evaporation chromatography 8. Purify by Column Chromatography evaporation->chromatography characterization 9. Characterize by NMR, MS chromatography->characterization Isolated Product melting_point 10. Determine Melting Point characterization->melting_point

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • (Ethoxymethylene)malononitrile is toxic and an irritant; avoid inhalation and contact with skin.

  • Triethylamine is a corrosive and flammable liquid.

  • Dispose of all chemical waste according to institutional guidelines.

References

One-Pot, Three-Component Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot, three-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This class of compounds holds significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities.

Application Notes

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles are versatile heterocyclic scaffolds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules. Their derivatives have demonstrated promising applications in several key areas of drug discovery and crop protection.

1. Anticancer Agents:

The pyrazole core is a well-established pharmacophore in oncology. Certain 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation and survival. A notable application is their role as pan-fibroblast growth factor receptor (FGFR) inhibitors. Aberrant FGFR signaling is a known driver in various cancers. Specific derivatives have shown the ability to covalently bind to FGFRs, including drug-resistant mutants, thereby inhibiting downstream signaling pathways that promote tumor growth.[1][2] The representative compound 10h, a 5-amino-1H-pyrazole-4-carboxamide derivative, has demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3, as well as the FGFR2 V564F gatekeeper mutant.[1] Furthermore, some compounds in this class have exhibited potent and selective cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells, with weak cytotoxicity towards normal cell lines, suggesting a favorable therapeutic window.[3]

2. Agrochemicals:

In the field of agriculture, derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles have been investigated as potent insecticides.[4][5][6] Their mechanism of action often involves the disruption of the central nervous system of insects. The well-known insecticide Fipronil belongs to the arylpyrazole class and highlights the potential of this scaffold. Studies have shown that simpler analogs of Fipronil, derived from the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core, exhibit significant insecticidal activity against pests such as Tuta absoluta larvae, a major threat to tomato crops.[5] For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrile have demonstrated notable mortality rates against this pest.[5][6]

3. Other Therapeutic Areas:

The versatile structure of these pyrazoles allows for further chemical modifications to explore other therapeutic applications. The core scaffold is present in molecules with a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties.[7]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 5-amino-1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
L-Proline (20 mol%)EthanolReflux12092
LDH@PTRMS@DCMBA@CuI (0.05 g)H₂O/EtOH (1:1)551593
Catalyst-freeWater8018085
Catalyst-freeEthanolReflux24078
Table 2: Anticancer Activity of 5-amino-1H-pyrazole-4-carboxamide Derivative (10h)[1]
Target/Cell LineCancer TypeIC₅₀ (nM)
Biochemical Assays
FGFR1-46
FGFR2-41
FGFR3-99
FGFR2 V564F Mutant-62
Cell-Based Assays
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73
Table 3: Insecticidal Activity of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles against Tuta absoluta Larvae[5][6][7]
CompoundMortality after 48h (%)
Fipronil (Positive Control)100
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile75
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile60

Experimental Protocols

This section provides detailed methodologies for the one-pot, three-component synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Protocol 1: L-Proline Catalyzed Synthesis

This protocol is adapted from a general procedure for L-proline catalyzed multicomponent reactions.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Arylhydrazine (1 mmol)

  • L-Proline (0.2 mmol, 20 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plate (Silica gel)

  • Ethyl acetate and n-hexane for TLC mobile phase

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), arylhydrazine (1 mmol), and L-proline (0.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux and stir for the required time (typically 2-4 hours).

  • Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and n-hexane as the eluent).

  • Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

  • Dry the purified product in a vacuum oven.

Protocol 2: LDH@PTRMS@DCMBA@CuI Nanocatalyst Mediated Synthesis

This protocol describes a green and efficient synthesis using a heterogeneous catalyst.

Materials:

  • Aromatic aldehyde derivative (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Water:Ethanol (1:1, v/v) mixture (5 mL)

  • Test tube or small reaction vessel

  • Magnetic stirrer with heating

  • TLC plate (Silica gel)

  • Ethyl acetate and n-hexane for TLC mobile phase

  • Centrifuge

  • Hot ethanol or chloroform for catalyst separation

  • Rotary evaporator

Procedure:

  • In a test tube, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add 5 mL of the water:ethanol (1:1) solvent mixture.

  • Place the test tube in a heating block on a magnetic stirrer and heat to 55 °C with stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically within 15-30 minutes), cool the mixture to room temperature.

  • To isolate the product, add 3 mL of hot ethanol or chloroform to the reaction mixture to dissolve the product.

  • Separate the catalyst by centrifugation.

  • Decant the supernatant containing the product.

  • The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the supernatant using a rotary evaporator.

  • Recrystallize the solid residue from ethanol to yield the pure product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde ReactionVessel One-Pot Reaction (Heating & Stirring) A->ReactionVessel B Malononitrile B->ReactionVessel C Aryl Hydrazine C->ReactionVessel Catalyst Catalyst (e.g., L-Proline or LDH-nanocatalyst) Catalyst->ReactionVessel Solvent Solvent (e.g., Ethanol or H2O/EtOH) Solvent->ReactionVessel Cooling Cooling to RT ReactionVessel->Cooling Filtration Filtration / Centrifugation Cooling->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Product Pure 5-amino-1-aryl-1H- pyrazole-4-carbonitrile Drying->Product

Caption: Experimental workflow for the one-pot synthesis.

Proposed Reaction Mechanism

reaction_mechanism Aldehyde Ar-CHO (Aromatic Aldehyde) Knoevenagel_adduct Ar-CH=C(CN)₂ (Knoevenagel Adduct) Aldehyde->Knoevenagel_adduct + Malononitrile (Knoevenagel Condensation) Malononitrile CH₂(CN)₂ (Malononitrile) Malononitrile->Knoevenagel_adduct Hydrazine Ar'-NHNH₂ (Aryl Hydrazine) Michael_adduct Michael Adduct Hydrazine->Michael_adduct Knoevenagel_adduct->Michael_adduct + Aryl Hydrazine (Michael Addition) Cyclized_intermediate Cyclized Intermediate Michael_adduct->Cyclized_intermediate Intramolecular Cyclization Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Cyclized_intermediate->Product Tautomerization/ Aromatization Catalyst Catalyst (e.g., L-Proline) Catalyst->Aldehyde Catalyst->Malononitrile

Caption: Proposed mechanism for the three-component synthesis.

References

Application Notes and Protocols for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile as a p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, Crohn's disease, and some cancers, making it a significant target for therapeutic intervention.[3] The p38 family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[1][4] The compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of compounds, a scaffold that has been successfully utilized to develop potent and selective inhibitors of p38 MAP kinase.[5][6]

These application notes provide a comprehensive overview of the methodologies to characterize the inhibitory potential of this compound against p38 MAP kinase. This document includes detailed protocols for in vitro biochemical assays and cell-based functional assays, along with representative data presentation and diagrams of the signaling pathway and experimental workflows.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a three-tiered system.[4] It is initiated by a variety of extracellular stimuli, including stress and inflammatory cytokines, which activate upstream MAP kinase kinase kinases (MAPKKKs) such as TAK1 and ASK1.[7][8] These kinases then phosphorylate and activate MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6.[4][7] Activated MKK3/6, in turn, dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop, leading to its catalytic activation.[7][9] Once active, p38 MAPK translocates to the nucleus where it phosphorylates a variety of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPKAPK-2, ultimately modulating gene expression and cellular processes like inflammation and apoptosis.[1][4]

p38_signaling_pathway extracellular Stress / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Substrates (e.g., MAPKAPK2, ATF-2) p38->downstream inhibitor 5-amino-1-(4-fluorophenyl)-1H- pyrazole-4-carbonitrile inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAP Kinase Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of pyrazole-based compounds against p38 MAP kinase isoforms is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Below is a representative table summarizing the expected inhibitory activities of a compound from this class.

Compound IDTarget KinaseAssay TypeIC50 (nM)
This compound (Example)p38αBiochemical50
This compound (Example)p38βBiochemical150
SB203580 (Reference)p38αBiochemical34
BIRB 796 (Reference)p38αBiochemical38

Experimental Protocols

Protocol 1: In Vitro p38α Kinase Assay (Luminescent)

This protocol describes a luminescent-based biochemical assay to determine the IC50 value of this compound for p38α kinase. The assay measures the amount of ADP produced in the kinase reaction, which is then converted to a light signal.[10]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[10]

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Also, prepare a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.[10]

    • Prepare a master mix containing recombinant p38α kinase and ATF-2 substrate in kinase buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.[2]

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

luminescent_assay_workflow prep Prepare Inhibitor Dilutions setup Add Inhibitor, Kinase, and Substrate to Plate prep->setup start Initiate Reaction with ATP setup->start incubate Incubate for 60 min start->incubate stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubate->stop detect Detect ADP (Kinase Detection Reagent) stop->detect read Read Luminescence detect->read analyze Calculate IC50 read->analyze

Caption: Workflow for a luminescent-based p38 kinase inhibition assay.

Protocol 2: Cell-Based p38 Phosphorylation Assay (Immunofluorescence)

This protocol describes a high-content imaging-based assay to measure the inhibitory effect of this compound on p38 phosphorylation in a cellular context.[11]

Materials:

  • HeLa or A549 cells

  • 96-well imaging plates

  • Cell culture medium

  • This compound

  • p38 activator (e.g., Anisomycin or UV radiation)[9]

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-p38 (Thr180/Tyr182)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate at a suitable density and culture overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.[11]

  • Stimulation: Stimulate the p38 pathway by adding a p38 activator (e.g., 10 µM anisomycin) for 30 minutes.[11]

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody against phospho-p38 overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature.

  • Imaging: Wash the cells and acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the intensity of the phospho-p38 signal in the nucleus and/or cytoplasm. Plot the signal intensity against the inhibitor concentration to determine the IC50 value in a cellular context.

cell_based_assay_workflow seed Seed Cells in Plate treat Treat with Inhibitor seed->treat stimulate Stimulate with Activator (e.g., Anisomycin) treat->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Immunostain for Phospho-p38 fix_perm->stain image Acquire Images stain->image analyze Analyze Image Data and Calculate IC50 image->analyze

Caption: Workflow for a cell-based p38 phosphorylation assay.

Conclusion

The provided protocols and background information offer a robust framework for the characterization of this compound as a p38 MAP kinase inhibitor. By employing both biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy. This information is crucial for the advancement of novel therapeutics targeting the p38 MAPK pathway.

References

The Role of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features allow for diverse chemical modifications, making it a valuable starting point for the development of potent and selective therapeutic agents. This document provides a comprehensive overview of the applications of this pyrazole derivative, with a primary focus on its role as a core structure in the discovery of p38 MAP kinase inhibitors for the treatment of inflammatory diseases. Detailed protocols for the synthesis of the scaffold and the biological evaluation of its derivatives are provided, along with data presentation guidelines and visualizations of key biological pathways and experimental workflows.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile core, in particular, offers multiple points for chemical diversification, enabling the fine-tuning of physicochemical properties and biological activity.

The subject of this note, this compound, has emerged as a crucial intermediate and core structure in the development of kinase inhibitors and other therapeutic agents. The presence of the 4-fluorophenyl group can enhance metabolic stability and target engagement through favorable interactions within protein binding sites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₇FN₄
Molecular Weight 202.19 g/mol [1]
Appearance Crystalline solid[1]
Solubility Slightly soluble in water, soluble in organic solvents[1]
Purity Typically >98%[1]
Stability Stable under standard conditions, slightly hygroscopic[1]
Storage Store in a cool, dry place away from sunlight and moisture[1]

Key Application: p38 MAP Kinase Inhibition

The most prominent application of the this compound scaffold is in the development of inhibitors of p38 mitogen-activated protein (MAP) kinase.[2] p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stress. This activation triggers a phosphorylation cascade that ultimately leads to the activation of transcription factors responsible for the expression of inflammatory genes. A simplified diagram of this pathway is presented below.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MAPKKK MAPKKK (e.g., MEKK, MLK) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF-2) MK2->Transcription_Factors activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes

p38 MAP Kinase Signaling Pathway
Lead Compound: RO3201195

A key example of a drug candidate utilizing the this compound scaffold is S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, also known as RO3201195.[1] This compound was identified through high-throughput screening and subsequent optimization as a potent and highly selective inhibitor of p38α MAP kinase.[1] X-ray crystallography studies revealed that the exocyclic amine of the pyrazole core forms a crucial hydrogen bond with threonine 106 in the ATP binding pocket of p38α, contributing to its high selectivity.[1] RO3201195 demonstrated excellent oral bioavailability and was advanced into Phase I clinical trials.[1]

Quantitative Data: Potency and Selectivity

The inhibitory activity of compounds derived from the this compound scaffold is typically quantified by their half-maximal inhibitory concentration (IC50). A summary of the reported IC50 values for representative compounds against p38α MAP kinase and other kinases is presented in Table 2. The data for a broader panel of kinases helps to establish the selectivity profile of the inhibitors.

CompoundTargetIC50 (nM)Kinase Panel Selectivity (% inhibition @ 1µM)Reference
RO3201195 p38α180 - 700Not explicitly detailed, but described as "highly selective"[3]
Compound 2j p38αPotent (specific value not provided)Selective over other kinases[2]
Fused Pyrazole 10m p38αLow single-digit nM in whole blood assaySelective[4]
Fused Pyrazole 10q *p38αLow single-digit nM in whole blood assaySelective[4]

Note: These compounds are derivatives of the 5-aminopyrazole scaffold, but not direct derivatives of this compound. They are included to illustrate the broader utility of the aminopyrazole core in developing potent p38 inhibitors.

Other Potential Applications

While p38 MAP kinase inhibition is the most well-documented application, the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold has shown promise in other therapeutic and non-therapeutic areas:

  • Antifungal and Insecticidal Agents: Derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile have been investigated for their potential as antifungal and insecticidal agents.[5]

  • Antimicrobial Activity: Fused pyrazole derivatives synthesized from 5-aminopyrazole precursors have demonstrated antimicrobial activity against various bacterial and fungal strains.[1]

  • α-Glucosidase Inhibition: Certain derivatives have shown potent α-glucosidase inhibitory activity, suggesting potential applications in the management of diabetes.[1]

These findings highlight the versatility of the scaffold and suggest that libraries based on this compound could be screened against a wide range of biological targets to identify novel therapeutic leads.

Experimental Protocols

Synthesis of this compound

A general and efficient one-pot synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the condensation of an arylhydrazine with (ethoxymethylene)malononitrile.

synthesis_workflow Reactants 4-Fluorophenylhydrazine + (Ethoxymethylene)malononitrile Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Workup Cooling & Crystallization Reaction->Workup Purification Filtration & Washing Workup->Purification Product 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carbonitrile Purification->Product

Synthesis Workflow

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol

  • Sodium acetate (or other suitable base)

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-fluorophenylhydrazine hydrochloride in ethanol, add sodium acetate to neutralize the hydrochloride and generate the free base in situ.

  • To this mixture, add (ethoxymethylene)malononitrile portion-wise while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain pure this compound.

Note: This is a general procedure. Reaction times and temperatures may need to be optimized for specific scales and equipment.

In Vitro p38α MAP Kinase Inhibition Assay (Luminescent-Based)

This protocol describes a common method for determining the IC50 value of a test compound against p38α MAP kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing p38α kinase and the substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be close to the Km value for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

kinase_assay_workflow Start Start Compound_Dilution Prepare serial dilution of test compound in DMSO Start->Compound_Dilution Plate_Setup Add compound/DMSO to 384-well plate Compound_Dilution->Plate_Setup Add_Kinase_Substrate Add p38α kinase and substrate master mix Plate_Setup->Add_Kinase_Substrate Start_Reaction Add ATP to initiate kinase reaction Add_Kinase_Substrate->Start_Reaction Incubate_1 Incubate at RT for 60 min Start_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate_1->Stop_Reaction Incubate_2 Incubate at RT for 40 min Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent Incubate_2->Detect_Signal Incubate_3 Incubate at RT for 30 min Detect_Signal->Incubate_3 Read_Plate Measure luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 value Read_Plate->Analyze_Data End End Analyze_Data->End

Kinase Inhibition Assay Workflow

Conclusion

This compound is a highly valuable scaffold in modern drug discovery. Its primary and most well-characterized role is as a core structural element for potent and selective inhibitors of p38 MAP kinase, a key target for inflammatory diseases. The straightforward synthesis of this scaffold and the multiple points for chemical modification make it an attractive starting point for lead optimization campaigns. Furthermore, emerging evidence of its utility in developing agents with other biological activities, such as antimicrobial and antidiabetic properties, underscores its potential for broader applications in medicinal chemistry. The protocols and data presented in this document provide a solid foundation for researchers and scientists working with this promising chemical entity.

References

detailed protocol for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed protocol for the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various biologically active compounds. The synthesis is achieved through a one-pot condensation reaction between (ethoxymethylene)malononitrile and (4-fluorophenyl)hydrazine. This method offers high regioselectivity and good yields. The protocol is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction

5-amino-1-aryl-1H-pyrazole-4-carbonitriles are an important class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide range of pharmaceutical agents and agrochemicals. The presence of the amino and cyano functionalities on the pyrazole ring allows for further chemical modifications, making them valuable precursors for the synthesis of more complex molecules. The title compound, this compound, is of particular interest due to the incorporation of a fluorine atom, which can significantly modulate the physicochemical and biological properties of the final products. This protocol details a straightforward and efficient method for its preparation.

Reaction Scheme

The synthesis proceeds via a Michael-type addition of (4-fluorophenyl)hydrazine to (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the desired pyrazole derivative.[1][2]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • (Ethoxymethylene)malononitrile (1.2 mmol)

  • (4-Fluorophenyl)hydrazine hydrochloride (1.2 mmol)

  • Sodium acetate (optional, as a base if starting from hydrochloride salt)

  • Absolute Ethanol (2 mL)

  • Ethyl acetate (50 mL)

  • Water (30 mL)

  • Anhydrous sodium sulfate

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (4-fluorophenyl)hydrazine (1.2 mmol). If using the hydrochloride salt, add an equimolar amount of a mild base like sodium acetate.

  • Add 2 mL of absolute ethanol to the flask and stir the mixture under a nitrogen atmosphere.[1]

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.[1]

  • Attach a reflux condenser and carefully bring the reaction mixture to reflux.[1]

  • Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.[1]

  • Wash the organic layer with 30 mL of water.[1]

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 8:1 and gradually increasing the polarity) to afford the pure this compound.[2]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference
This compound (3b)C₁₀H₇FN₄202.1975160.1 - 161.5[2]

Experimental Workflow

G Synthesis Workflow A 1. Add (4-fluorophenyl)hydrazine and ethanol to flask B 2. Add (ethoxymethylene)malononitrile A->B C 3. Reflux for 4 hours B->C D 4. Cool to room temperature C->D E 5. Dilute with ethyl acetate D->E F 6. Wash with water E->F G 7. Dry organic phase F->G H 8. Evaporate solvent G->H I 9. Purify by column chromatography H->I J Pure Product I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • (Ethoxymethylene)malononitrile is a lachrymator and should be handled with care.

  • Hydrazine derivatives are potentially toxic and should be handled with caution.

  • Ethanol is flammable; avoid open flames.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it suitable for routine laboratory synthesis. The resulting product can be used as a key intermediate for the development of novel compounds with potential applications in medicinal chemistry and crop protection.

References

The Pivotal Role of Pyrazole Carbonitriles in Modern Agrochemicals: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the innovation of modern agrochemicals.[1] Its unique chemical architecture allows for extensive functionalization, leading to the development of a wide array of potent fungicides, herbicides, and insecticides.[2][3] The incorporation of a carbonitrile (-CN) group into the pyrazole scaffold further enhances the biological activity and metabolic stability of these compounds, making pyrazole carbonitriles a particularly valuable class of molecules in the quest for effective and sustainable crop protection solutions.[4]

This document provides a comprehensive overview of the applications of pyrazole carbonitriles in agrochemical development, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in this field.

Fungicidal Applications: Disrupting Fungal Respiration

Pyrazole carbonitrile derivatives have demonstrated significant efficacy as fungicides, primarily by inhibiting the fungal mitochondrial respiratory chain.[1] A prominent class of these fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which target Complex II of the electron transport chain, thereby blocking ATP production and leading to fungal cell death.[1]

Quantitative Data: Fungicidal Activity
Compound ClassTarget FungiEfficacy MetricValue (µg/mL)Reference
Pyrazole CarboxamidesRhizoctonia solaniEC500.37[5]
Pyrazole CarboxamidesAlternaria porriEC50>50[5]
Pyrazole CarboxamidesMagnaporthe coronariaEC50>50[5]
Pyrazole CarboxamidesCorynespora petroseliniEC50>50[5]
Pyrazole DerivativesBotrytis cinereaEC502.432[6]
Pyrazole DerivativesRhizoctonia solaniEC502.182[6]
Pyrazole DerivativesValsa maliEC501.787[6]
Pyrazole DerivativesThanatephorus cucumerisEC501.638[6]
Pyrazole DerivativesFusarium oxysporumEC506.986[6]
Pyrazole DerivativesFusarium graminearumEC506.043[6]
Pyrazole derivatives containing 1,2,3,4-tetrahydroquinolineGaeumannomyces graminis var. triticiActivity comparable to Pyraclostrobinat 16.7 µg/mL[7]
Experimental Protocol: Synthesis of Pyrazole Carboxamide Fungicides

This protocol outlines a general two-step synthesis for pyrazole carboxamides, a key class of pyrazole-based fungicides.

Step 1: Synthesis of Pyrazole Acid Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired pyrazole carboxylic acid.

  • Reagent Addition: Slowly add thionyl chloride to the flask.

  • Reflux: Heat the mixture to reflux and maintain for 8 hours.

  • Work-up: After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole acid chloride.

Step 2: Amidation to Form Pyrazole Carboxamide

  • Reactant Preparation: In a separate flask, dissolve the desired amine and potassium carbonate in anhydrous tetrahydrofuran (THF).

  • Controlled Addition: Cool the amine solution to 5°C. Slowly add a solution of the pyrazole acid chloride (from Step 1) in anhydrous THF.

  • Reaction: Allow the reaction to proceed at room temperature until the pyrazole acid chloride is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Isolation: Filter the reaction mixture to remove solid byproducts. Distill the solvent from the filtrate to yield the crude pyrazole carboxamide.

  • Purification: Purify the product by recrystallization or column chromatography.

G cluster_synthesis Synthesis of Pyrazole Carboxamide Fungicides Py_COOH Pyrazole Carboxylic Acid Py_COCl Pyrazole Acid Chloride Py_COOH->Py_COCl Reflux, 8h SOCl2 Thionyl Chloride SOCl2->Py_COCl Py_CONH_R Pyrazole Carboxamide Py_COCl->Py_CONH_R Anhydrous THF, 5°C to RT Amine Amine Amine->Py_CONH_R K2CO3 K2CO3 K2CO3->Py_CONH_R

Caption: Synthetic pathway for pyrazole carboxamide fungicides.

Herbicidal Applications: Targeting Essential Plant Enzymes

Pyrazole carbonitriles are also prominent in the development of herbicides. These compounds often target and inhibit key enzymes in plant metabolic pathways, leading to weed death.[1] A notable example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the synthesis of plastoquinone and tocopherol.[8][9] Inhibition of HPPD results in the bleaching of new plant growth, followed by necrosis and death.[1]

Quantitative Data: Herbicidal Activity
Compound ClassTarget WeedsApplication RateEfficacyReference
Quinclorac–pyrazole derivativesBarnyard grass, Lettuce375 g ai/haPotent herbicidal activity, same as quinclorac[10]
Aryloxyacetic acid analogs with pyrazoleMaize (crop safety)150 g ai/haExcellent crop safety[10]

Signaling Pathway: Mode of Action of HPPD-Inhibiting Herbicides

G cluster_pathway Mode of Action of HPPD-Inhibiting Pyrazole Herbicides Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD HGA Homogentisic Acid HPPD->HGA Plastoquinone Plastoquinone & Tocopherol (Essential for Photosynthesis & Antioxidant) HGA->Plastoquinone Bleaching Bleaching of New Growth Plastoquinone->Bleaching Deficiency leads to Death Plant Death Bleaching->Death Pyrazole_Herbicide Pyrazole Carbonitrile Herbicide Pyrazole_Herbicide->HPPD Inhibition

Caption: Inhibition of the HPPD pathway by pyrazole herbicides.

Insecticidal Applications: Neurotoxins and Metabolic Disruptors

The versatility of the pyrazole carbonitrile scaffold is further demonstrated in its application as potent insecticides. These compounds can act on the nervous system of insects or disrupt their energy metabolism.[1] A well-known example is Fipronil, which acts as a neurotoxin by blocking GABA-gated chloride channels, leading to hyperexcitation and death of the insect. Other pyrazole insecticides function as mitochondrial electron transport inhibitors (METIs), disrupting ATP formation.[1][11]

Quantitative Data: Insecticidal Activity
CompoundTarget InsectEfficacy MetricValueReference
5-amino-1-phenyl-1H-pyrazole-4-carbonitrileTuta absoluta larvaeMortality (48h)75%
5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl-1H-pyrazole-4-carbonitrileTuta absoluta larvaeMortality (48h)60%
Fipronil (Reference)Tuta absoluta larvaeMortality (48h)100%
Schiff base pyrazole (3f)TermitesLC500.001 µg/mL[12]
Schiff base pyrazole (3d)TermitesLC500.006 µg/mL[12]
Fipronil (Reference)TermitesLC500.038 µg/mL[12]
Pyrazole derivative (6h)LocustsLC5047.68 µg/mL[12]
Fipronil (Reference)LocustsLC5063.09 µg/mL[12]
N-pyridylpyrazole thiazole (7g)Plutella xylostellaLC506.75 mg/L[13]
N-pyridylpyrazole thiazole (7g)Spodoptera exiguaLC507.64 mg/L[13]
Indoxacarb (Reference)Spodoptera exiguaLC50Similar to 7g[13]
Experimental Protocol: One-Pot Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol describes a simple and efficient one-pot synthesis for a class of insecticidal pyrazole carbonitriles.[4]

  • Reaction Setup: In a round-bottom flask, dissolve (ethoxymethylene)malononitrile and the desired aryl hydrazine in ethanol.

  • Reflux: Heat the reaction mixture to reflux. The reaction time will vary depending on the specific reactants, typically ranging from 30 minutes to a few hours. Monitor the progress by TLC.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize out of the solution.

  • Isolation: Collect the solid product by filtration and wash with cold ethanol.

  • Drying: Dry the purified 5-amino-1-aryl-1H-pyrazole-4-carbonitrile product.

G cluster_workflow One-Pot Synthesis of Insecticidal Pyrazole Carbonitriles Reactants (ethoxymethylene)malononitrile + Aryl Hydrazine in Ethanol Reflux Reflux Reactants->Reflux Cooling Cool to Room Temperature (Crystallization) Reflux->Cooling Filtration Filtration & Washing (Cold Ethanol) Cooling->Filtration Product 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Filtration->Product

Caption: Experimental workflow for one-pot synthesis.

Conclusion

Pyrazole carbonitriles represent a privileged scaffold in the field of agrochemical research and development. Their synthetic accessibility and the diverse biological activities of their derivatives have led to the successful commercialization of numerous products for crop protection.[1][14] The continued exploration of structure-activity relationships and modes of action of novel pyrazole carbonitriles will undoubtedly pave the way for the next generation of more effective, selective, and environmentally benign agrochemicals.

References

Application Note: 1H NMR Characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the 1H NMR characterization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the necessary steps for sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results. A summary of the expected 1H NMR spectral data is presented in a clear, tabular format for easy reference.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a standardized protocol for the 1H NMR characterization of this specific pyrazole derivative.

Experimental Protocol

This section details the methodology for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Other deuterated solvents such as DMSO-d6 can be used, but may result in different chemical shifts.[1]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

The following parameters are recommended for a 300 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

  • Spectrometer Frequency: 300 MHz

  • Solvent: CDCl3

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl3 to 7.26 ppm or the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Data Presentation

The expected 1H NMR data for this compound in CDCl3 at 300 MHz is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.63Singlet (s)1HPyrazole C3-H
7.51 - 7.47Multiplet (m)2HAromatic CH (ortho to Fluorine)
7.26 - 7.19Multiplet (m)2HAromatic CH (meta to Fluorine)
4.61Broad Singlet (s br)2HAmino (-NH2)

Note: The chemical shifts and coupling patterns can be influenced by the solvent and the concentration of the sample.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the 1H NMR characterization of the target compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Set Instrument Parameters transfer->instrument_setup acquire_data Acquire FID instrument_setup->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phasing Phase Correction fourier_transform->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration calibration->integration analysis Spectral Analysis integration->analysis report report analysis->report Final Report

Caption: Workflow for 1H NMR Characterization.

Conclusion

This application note provides a comprehensive and detailed protocol for the 1H NMR characterization of this compound. By following this standardized procedure, researchers can reliably verify the structure and purity of this important synthetic intermediate, ensuring the quality and integrity of their subsequent research and development activities.

References

Application Note: 13C NMR Spectral Analysis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and crop protection.[1] Pyrazole derivatives are known for a wide range of biological activities, and the unique substitution pattern of this molecule makes it a valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals. Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of organic molecules by providing detailed information about the carbon skeleton.[2][3] This application note provides a detailed protocol for the 13C NMR spectral analysis of this compound, presents the spectral data, and offers an interpretation of the chemical shifts.

Data Presentation

The 13C NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. The assignments are based on established data for similar pyrazole derivatives and the known effects of the substituents.[1][4] The carbon atoms are numbered as shown in the diagram below.

Molecular Structure with Carbon Numbering

G cluster_pyrazole Pyrazole Ring cluster_phenyl Phenyl Ring C3 C4 C3->C4 C5 C4->C5 CN C4->CN N1 C5->N1 NH2 C5->NH2 N2 N1->N2 C1_prime N1->C1_prime N2->C3 C2_prime C1_prime->C2_prime C3_prime C2_prime->C3_prime C4_prime C3_prime->C4_prime C5_prime C4_prime->C5_prime F C4_prime->F C6_prime C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound.

Table 1: 13C NMR Chemical Shift Assignments for this compound in DMSO-d6.

Carbon AtomChemical Shift (δ, ppm)Multiplicity (J-coupling)Description
C3~141.5sPyrazole ring
C4~75.0sPyrazole ring, attached to CN
C5~150.2sPyrazole ring, attached to NH2
CN~114.0sCyano group
C1'~133.5d (J ≈ 3 Hz)Phenyl ring, attached to N1
C2', C6'~126.0d (J ≈ 9 Hz)Phenyl ring, ortho to F
C3', C5'~116.5d (J ≈ 23 Hz)Phenyl ring, meta to F
C4'~161.0d (J ≈ 245 Hz)Phenyl ring, attached to F

Note: The chemical shifts are approximate and based on literature values for analogous compounds. The multiplicity of the phenyl carbons is due to coupling with the fluorine atom (19F).[5]

Experimental Protocols

A detailed methodology for acquiring the 13C NMR spectrum is provided below. This protocol is a standard procedure for small organic molecules.[3][6]

1. Sample Preparation

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Filter the solution if any particulate matter is present.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer)

  • Spectrometer: Bruker Avance 400 or equivalent.

  • Probe: 5 mm Broadband Observe (BBO) probe.

  • Frequency: 100.6 MHz for 13C.

  • Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems).

  • Solvent: DMSO-d6.

  • Temperature: 298 K (25 °C).

  • Pulse Width: Calibrated 30° pulse (~3-4 µs).

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.

  • Spectral Width (SW): 200-240 ppm (e.g., -10 to 230 ppm).

  • Decoupling: Broadband proton decoupling (e.g., GARP).

3. Data Processing

  • Apply an exponential window function with a line broadening factor of 1-2 Hz.

  • Perform a Fourier Transform (FT).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the DMSO-d6 solvent peak to 39.52 ppm.

  • Integrate the peaks if quantitative analysis is required (requires a longer relaxation delay and validation).[3]

  • Pick and label the peaks.

Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (Tune & Match Probe) transfer->setup load Load Parameters (zgpg30) setup->load acquire Acquire Spectrum (1024+ Scans) load->acquire ft Fourier Transform & Phasing acquire->ft baseline Baseline Correction ft->baseline calibrate Calibrate Spectrum (Solvent Peak) baseline->calibrate assign Peak Picking & Assignment calibrate->assign

Caption: Workflow for 13C NMR spectral analysis.

Interpretation of the Spectrum

The 13C NMR spectrum provides key structural information:

  • Pyrazole Ring Carbons: The chemical shifts of C3, C4, and C5 are characteristic of a substituted pyrazole ring. C5 (δ ~150.2 ppm) is significantly downfield due to the deshielding effect of the attached electron-donating amino group and the adjacent nitrogen atom. C4 (δ ~75.0 ppm) is shifted upfield due to the shielding effect of the amino group and is the most shielded carbon in the heterocyclic ring. C3 (δ ~141.5 ppm) is in a typical region for a pyrazole carbon attached to another sp2 carbon.

  • Cyano Carbon: The signal at δ ~114.0 ppm is characteristic of a nitrile carbon.

  • Phenyl Ring Carbons: The signals for the 4-fluorophenyl group are split due to C-F coupling. The carbon directly attached to the highly electronegative fluorine atom (C4') is the most deshielded at δ ~161.0 ppm and exhibits a large one-bond coupling constant (¹JCF ≈ 245 Hz). The other phenyl carbons show smaller two-bond (²JCF) and three-bond (³JCF) couplings, which is a characteristic pattern for fluorinated aromatic rings.[5][7]

13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. The detailed protocol and data presented in this application note provide a reliable method for researchers to confirm the identity and purity of this important chemical intermediate. The characteristic chemical shifts and C-F coupling patterns provide a unique spectral fingerprint for this molecule, facilitating its unambiguous identification.

References

Green Chemistry Approaches for the Synthesis of 5-Aminopyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopyrazole derivatives are a critical scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Traditional synthetic routes to these compounds often involve hazardous solvents, harsh reaction conditions, and multi-step procedures, leading to significant environmental impact. The adoption of green chemistry principles is paramount in modern organic synthesis to develop more sustainable and efficient methodologies.

These application notes provide detailed protocols and comparative data for several green synthetic methods for 5-aminopyrazole derivatives. The focus is on techniques that offer advantages such as the use of environmentally benign solvents, reusable catalysts, energy-efficient reaction conditions (microwave and ultrasound irradiation), and one-pot multicomponent reactions that enhance atom economy and reduce waste.

I. Multicomponent Reactions (MCRs) in Green Solvents

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are inherently green due to their high atom economy and operational simplicity.[1] Performing these reactions in aqueous media further enhances their green credentials.

A. DABCO-Catalyzed One-Pot Synthesis in Water

This protocol outlines a simple and efficient one-pot synthesis of 5-aminopyrazole-4-carbonitrile derivatives using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in an aqueous medium.[3]

Logical Workflow for DABCO-Catalyzed Synthesis

Reagents Reactants: - Substituted Benzaldehyde (1 mmol) - Malononitrile (1 mmol) - Phenylhydrazine (1 mmol) Reaction Reaction Vessel: Stir at Room Temperature Reagents->Reaction Catalyst Catalyst: DABCO (0.1 mmol) Catalyst->Reaction Solvent Solvent: Water (20 mL) Solvent->Reaction Monitor Monitor Reaction (TLC) Reaction->Monitor Monitor completion Workup Work-up: - Filter precipitate - Wash with water - Dry Monitor->Workup Reaction complete Product Final Product: 5-Aminopyrazole-4-carbonitrile Derivative Workup->Product

Caption: General workflow for the DABCO-catalyzed green synthesis of 5-aminopyrazoles.

Experimental Protocol:

  • To a 50 mL round-bottom flask, add the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and DABCO (0.1 mmol).

  • Add 20 mL of water to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, collect the precipitated product by filtration.

  • Wash the solid product with water to remove the catalyst and any unreacted starting materials.

  • Dry the purified product. The synthesized molecules can be further analyzed and verified through IR, 1H NMR, 13C NMR, and Mass spectra.[3]

Quantitative Data:

EntrySubstituent on BenzaldehydeYield (%)[3]Melting Point (°C)[3]
14-Cl97128–131
24-Br91114–118
34-OCH₃92189–192
44-OH91198–201
5H95149-152
B. Potassium Phthalimide (PPI) Catalyzed Synthesis in EtOH:H₂O

This method utilizes potassium phthalimide (PPI) as an inexpensive and recyclable catalyst for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles in an environmentally friendly ethanol-water mixture.[4][5]

Experimental Protocol:

  • In a reaction vessel, combine the aldehyde (1 mmol), phenylhydrazine (1 mmol), malononitrile (1 mmol), and potassium phthalimide (PPI, 10 mol%).

  • Add a 1:1 mixture of EtOH:H₂O (5 mL).

  • Stir the mixture at 50 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the product from ethanol.

  • The catalyst can be recovered from the filtrate by evaporating the solvent and can be reused.[4]

Quantitative Data:

EntryAldehydeTime (min)[4]Yield (%)[4]
1Benzaldehyde2094
24-Chlorobenzaldehyde1596
34-Methylbenzaldehyde2593
44-Methoxybenzaldehyde3092
52-Nitrobenzaldehyde1595

II. Energy-Efficient Synthesis Methods

Microwave and ultrasound irradiation offer significant advantages over conventional heating, including reduced reaction times, higher yields, and often milder reaction conditions.

A. Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has been widely adopted as a green chemistry tool. Several protocols for 5-aminopyrazole derivatives leverage this technology to achieve rapid and efficient synthesis.[6][7][8]

Experimental Workflow for Microwave-Assisted Synthesis

Start Reactants & Solvent in a Sealed Vessel MW Microwave Irradiation (Set Temp & Time) Start->MW Cooling Cooling to Room Temperature MW->Cooling Reaction complete Isolation Product Isolation (Precipitation/Filtration) Cooling->Isolation Product Purified Product Isolation->Product

Caption: A simplified workflow for microwave-assisted synthesis of 5-aminopyrazoles.

Protocol 1: Synthesis of D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles [8]

This protocol demonstrates the synthesis of complex, biologically relevant steroidal pyrazoles.

  • Dissolve 16-cyano-3β-hydroxy-androst-5-en-17-one (0.5 mmol) in ethanol (5 mL).

  • Add the appropriate arylhydrazine hydrochloride (0.75 mmol, 1.5 equiv.) and sodium acetate (0.75 mmol, 1.5 equiv.).

  • Seal the reaction vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.[8]

  • After completion, pour the reaction mixture into water (20 mL).

  • Saturate the aqueous mixture with NH₄Cl.

  • Collect the resulting precipitate by filtration to obtain the product.

Quantitative Data (Steroidal Pyrazoles):

EntryArylhydrazine SubstituentYield (%)[8]
1Phenyl85
24-Fluorophenyl88
34-Chlorophenyl91
44-Bromophenyl92
54-Nitrophenyl75

Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones [9]

  • To a microwave vial, add methyl 5-aminopyrazole-4-carboxylate (1 mmol), the primary amine (1.2 mmol), and trimethyl orthoformate (3 mmol).

  • Add 2 mL of acetic acid as the solvent.

  • Seal the vial and irradiate in a microwave reactor at 140 °C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

B. Ultrasound-Assisted Synthesis

Sonochemistry provides a mechanical energy source that can accelerate reactions, particularly in heterogeneous systems. Ultrasound-mediated reactions for pyrazole synthesis are often complete in minutes with high yields.[6]

Experimental Protocol: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [6]

  • In a suitable flask, mix 5-aminopyrazole (1 mmol), an arylaldehyde (1 mmol), and indandione (1 mmol) in ethanol.

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 4–5 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter the solid product and recrystallize from ethanol.

Quantitative Data (Ultrasound Synthesis):

EntryArylaldehyde SubstituentTime (min)[6]Yield (%)[6]
14-Cl497
24-NO₂595
34-CH₃492
42,4-Cl₂590
5H488

III. Heterogeneous and Recyclable Catalysts

The use of solid-supported or magnetically separable catalysts aligns with green chemistry principles by simplifying product purification and enabling catalyst reuse, which reduces waste and cost.

A. Magnetically Separable Nanocatalyst

This protocol uses tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles as a highly efficient and reusable catalyst for the mechanochemical (grinding) synthesis of 5-aminopyrazole-4-carbonitriles.[10] The solvent-free approach further enhances the green nature of this method.

Workflow for Mechanochemical Synthesis with Magnetic Catalyst

Reactants Reactants: - Azo-linked Aldehyde (1 mmol) - Malononitrile (1 mmol) - Phenylhydrazine (1 mmol) Grinding Mechanochemical Reaction: Grind in a mortar and pestle at room temperature Reactants->Grinding Catalyst Magnetic Nanocatalyst: Fe₃O₄@SiO₂@Tannic acid (0.1 g) Catalyst->Grinding Workup Work-up: - Add Ethanol - Separate catalyst with magnet Grinding->Workup Monitor by TLC Evaporation Evaporate Solvent Workup->Evaporation Recycle Wash, Dry & Reuse Catalyst Workup->Recycle Product Final Product Evaporation->Product

Caption: Process flow for the solvent-free synthesis and magnetic recovery of the catalyst.

Experimental Protocol:

  • Place the azo-linked aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂@Tannic acid nanocatalyst (0.1 g) in a mortar.

  • Grind the mixture with a pestle at room temperature for the specified time (typically 5-10 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, add ethanol to the mixture and stir.

  • Place a strong magnet against the side of the vessel to immobilize the catalyst.

  • Decant the ethanol solution containing the product.

  • Evaporate the solvent to obtain the crude product, which can be recrystallized.

  • The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reactions. The catalyst was reported to be reusable for at least six cycles with minimal loss of activity.[10]

Quantitative Data (Mechanochemical Synthesis):

EntryAldehydeTime (min)[10]Yield (%)[10]
15-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde598
22-hydroxy-5-((p-tolyldiazenyl)benzaldehyde)796
35-((4-methoxyphenyl)diazenyl)-2-hydroxybenzaldehyde895
42-hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde1093

Conclusion

The synthesis of 5-aminopyrazole derivatives can be achieved through various green and efficient methods. Multicomponent reactions in aqueous media, accelerated by microwave or ultrasound energy, and the use of recyclable heterogeneous catalysts represent significant advancements over traditional synthetic routes. These protocols offer researchers and drug development professionals robust, scalable, and environmentally responsible alternatives for producing this vital class of heterocyclic compounds. The choice of method can be tailored based on available equipment, desired substitution patterns, and specific green chemistry goals.

References

Application Note: Synthesis and Use of Azido-PEG3-Amine as a Key Intermediate in Novel Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

In the rapidly advancing field of pharmaceutical sciences, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A PROTAC is comprised of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1]

Azido-PEG3-Amine has emerged as a highly versatile and valuable key intermediate in the synthesis of PROTACs.[4] This linker features a primary amine and a terminal azide group, enabling a modular and efficient approach to PROTAC assembly.[3] The primary amine is readily coupled with carboxylic acids, while the azide group is a key component for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6] The tri-ethylene glycol (PEG3) spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule.[7]

This document provides detailed application notes and protocols for the synthesis of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a critical epigenetic reader implicated in cancer, using Azido-PEG3-Amine as a key intermediate.[8][9]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of more target protein molecules.[1] The degradation of BRD4 disrupts its role in transcriptional regulation, including the expression of oncogenes like c-Myc, thereby inhibiting cancer progression.[8][10]

PROTAC_Pathway PROTAC-Mediated Degradation of BRD4 cluster_cell Cellular Environment PROTAC PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex Binds POI Target Protein (BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated degradation of BRD4.

Experimental Protocols

The synthesis of a BRD4-targeting PROTAC using Azido-PEG3-Amine is typically achieved in a two-step process. First, the amine group of the linker is coupled to a carboxylic acid on the E3 ligase ligand (e.g., a pomalidomide derivative). Second, the resulting azide-functionalized intermediate is reacted with an alkyne-modified POI ligand (e.g., a JQ1 derivative) via a CuAAC reaction.[3][5]

Protocol 1: Synthesis of Azide-PEG3-Pomalidomide Intermediate

This protocol describes the amide coupling of a carboxylic acid-functionalized pomalidomide derivative with Azido-PEG3-Amine.

Materials:

  • Pomalidomide-COOH

  • Azido-PEG3-Amine[11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add Azido-PEG3-Amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Azide-PEG3-Pomalidomide intermediate.

Protocol 2: Synthesis of Final BRD4 PROTAC via Click Chemistry

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the final PROTAC.

Materials:

  • Azide-PEG3-Pomalidomide intermediate (from Protocol 1)

  • JQ1-alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Solvents for HPLC purification (e.g., acetonitrile, water with 0.1% TFA)

Methodology:

  • Dissolve the Azide-PEG3-Pomalidomide intermediate (1.0 eq) and JQ1-alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).

Data Presentation

Table 1: Characterization Data for Azido-PEG3-Amine Intermediate
ParameterValueReference
Molecular Formula C₈H₁₈N₄O₃[11]
Molecular Weight 218.25 g/mol [11][12]
Appearance Colorless to slightly yellow oil[12]
Purity (HPLC) >95%[12]
FTIR (Azide stretch) ~2100 cm⁻¹[13]
Table 2: Representative Data for Synthesis & Application of a BRD4 PROTAC (dBET1)
ParameterValueNotesReference
PROTAC Name dBET1A well-characterized BRD4 degrader[14]
E3 Ligase Ligand Thalidomide derivativeRecruits Cereblon (CRBN)[14]
POI Ligand (+)-JQ1 derivativeBinds to BRD4[14]
Final PROTAC Yield (Click Step) Up to 90%Yields are highly dependent on specific substrates[7]
Cell Line for Testing 22Rv1 (Prostate Cancer)[15]
DC₅₀ (BRD4 Degradation) < 1 nMHalf-maximal degradation concentration[15]
Dₘₐₓ (BRD4 Degradation) > 99%Maximum degradation[15]
Cell Viability IC₅₀ 0.165 µM (BxPC3 cells)For a similar BRD4 PROTAC[15]

Visualizations

Experimental Workflow for PROTAC Synthesis

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) Pomalidomide_COOH Pomalidomide-COOH Coupling HATU, DIPEA DMF, 2-4h Pomalidomide_COOH->Coupling Azido_Linker Azido-PEG3-Amine Azido_Linker->Coupling Intermediate Azide-PEG3-Pomalidomide Coupling->Intermediate Click_Reaction CuSO₄, NaAsc t-BuOH/H₂O, 12-24h Intermediate->Click_Reaction Purified Intermediate JQ1_Alkyne JQ1-Alkyne JQ1_Alkyne->Click_Reaction Final_PROTAC Final BRD4 PROTAC Click_Reaction->Final_PROTAC

General workflow for PROTAC synthesis.

Logic for DC₅₀ and Dₘₐₓ Determination

Data_Analysis_Logic A Seed cells and treat with serial dilutions of PROTAC B Lyse cells after defined time period (e.g., 24h) A->B C Quantify target protein levels (e.g., Western Blot, ELISA) B->C D Normalize protein levels to vehicle control C->D E Plot % Remaining Protein vs. log[PROTAC] D->E F Fit data to four-parameter logistic (4PL) curve E->F G Determine DC₅₀ (Concentration at 50% degradation) F->G H Determine Dₘₐₓ (100% - Bottom of curve) F->H

Logic for DC₅₀ and Dₘₐₓ determination.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Reactants such as (ethoxymethylene)malononitrile or 4-fluorophenylhydrazine may have degraded.- Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).- Use freshly opened or properly stored reagents.
2. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat could be causing degradation.- For conventional heating, ensure the reaction mixture reaches and maintains reflux.[1][2]- If using a catalyst, adhere to the optimal temperature specified in the protocol (e.g., 55 °C for LDH@PTRMS@DCMBA@CuI).[3]
3. Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact reaction rate and yield.- Ethanol is a commonly used and effective solvent.[1][2]- A water/ethanol mixture has been reported to improve yields in catalyzed reactions.[3]
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4]- Typical reaction times are 2-4 hours at reflux for uncatalyzed reactions.[1]
Formation of Multiple Products/Impurities 1. Side Reactions: Competing reactions can occur, especially if the starting materials are not added in the correct order or if the temperature is not well-controlled.- Slowly add the (ethoxymethylene)malononitrile to the solution of 4-fluorophenylhydrazine to control the initial reaction.[1]- The primary reaction is a Michael-type addition followed by cyclization, which is generally highly regioselective, so other isomers are not commonly observed.[2]
2. Degradation of Product: The product may be unstable under the reaction or work-up conditions.- Once the reaction is complete, cool the mixture to room temperature before proceeding with work-up.[1]- Avoid unnecessarily long exposure to high temperatures.
Difficulty in Product Isolation/Purification 1. Incomplete Precipitation: The product may not fully crystallize out of the reaction mixture upon cooling.- After cooling, dilute the mixture with a suitable anti-solvent like water or perform an extraction with a solvent such as ethyl acetate.[1]
2. Ineffective Purification Method: Simple recrystallization may not be sufficient to remove all impurities.- If recrystallization from ethanol is insufficient, purify the product using column chromatography on silica gel with a hexane/ethyl acetate gradient.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a one-pot reaction involving the direct condensation of (ethoxymethylene)malononitrile with 4-fluorophenylhydrazine. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization.[1][2][5]

Q2: What are the expected yields for this reaction?

A2: Yields can vary significantly based on the chosen methodology. Traditional thermal methods in ethanol can produce yields from moderate to good (around 60-87%).[1][5] The use of certain catalytic systems, such as FeCl3/PVP or specialized nano-catalysts, has been reported to increase yields up to 97%.[1]

Q3: Can a catalyst improve the reaction yield and time?

A3: Yes. While the reaction can proceed without a catalyst, using a catalyst can significantly improve both yield and reaction time. For instance, an FeCl3/PVP catalytic system has been shown to increase yield and shorten the reaction duration compared to traditional thermal methods.[1] A novel LDH@PTRMS@DCMBA@CuI nano-catalyst has been reported to achieve yields of 85-93% in as little as 15-27 minutes.[3]

Q4: How can I purify the final product?

A4: The most common purification methods are recrystallization and column chromatography. Recrystallization from ethanol is often sufficient to obtain a pure product.[3][4] For higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.[2]

Q5: How can I confirm the identity and purity of the synthesized product?

A5: The structure and purity of this compound can be confirmed using standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FTIR Spectroscopy: To identify functional groups such as N-H, C≡N, and C-F.[4]

  • Mass Spectrometry (MS): To determine the molecular weight.[2]

  • Melting Point Analysis: To assess purity.[2][4]

Data Summary

Comparison of Synthetic Methodologies
Method Catalyst Solvent Temperature Time Yield (%) Reference
ThermalNoneEthanolReflux4 h~60-87%[1]
CatalyticFeCl3/PVPWater/PEG-400Not Specified2-4 hup to 97%[1]
Nano-catalysisLDH@PTRMS@DCMBA@CuIWater/Ethanol55 °C15-27 min85-93%[3]

Experimental Protocols

Protocol 1: General Uncatalyzed Synthesis in Ethanol

This protocol is adapted from the direct condensation method described for similar aryl pyrazoles.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorophenylhydrazine (1.2 mmol) in ethanol.

  • Reagent Addition: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

  • Reflux: Carefully bring the solution to reflux and maintain for 4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 2: Nano-Catalyst Mediated Synthesis

This protocol is based on a green synthesis approach for similar pyrazole derivatives.[3][4]

  • Reaction Setup: In a test tube, combine 4-fluorophenylhydrazine (1 mmol), malononitrile (1 mmol), an appropriate benzaldehyde derivative (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Solvent Addition: Add a water/ethanol (0.5:0.5 mL) solvent mixture.

  • Reaction: Stir the mixture at 55 °C.

  • Monitoring: Track the reaction's progress using TLC (n-hexane/ethyl acetate: 5:5 mL). Reaction times are typically between 15-27 minutes.

  • Catalyst Removal: After completion, add hot ethanol or chloroform (3 mL) and separate the catalyst by centrifugation.

  • Isolation: Evaporate the solvent from the reaction mixture.

  • Purification: Recrystallize the product from ethanol to yield the pure compound.

Visualizations

Reaction_Pathway 4-fluorophenylhydrazine 4-fluorophenylhydrazine intermediate Uncyclized Intermediate 4-fluorophenylhydrazine->intermediate Michael Addition ethoxymethylene_malononitrile (Ethoxymethylene)malononitrile ethoxymethylene_malononitrile->intermediate product 5-amino-1-(4-fluorophenyl)-1H- pyrazole-4-carbonitrile intermediate->product Intramolecular Cyclization Troubleshooting_Workflow start Low Yield Issue check_reagents Check Purity of Starting Materials start->check_reagents outcome_pure Reagents Pure check_reagents->outcome_pure Yes outcome_impure Reagents Impure check_reagents->outcome_impure No check_temp Verify Reaction Temperature check_time Monitor Reaction Time (TLC) check_temp->check_time Temp OK check_solvent Evaluate Solvent check_time->check_solvent Time OK outcome_pure->check_temp purify_reagents Purify or Replace Reagents outcome_impure->purify_reagents Parameter_Relationships Yield Yield Catalyst Catalyst Yield->Catalyst improved by Temperature Temperature Yield->Temperature dependent on Solvent Solvent Yield->Solvent influenced by Time Time Catalyst->Time reduces Temperature->Time affects

References

Technical Support Center: Advanced Purification of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most commonly reported and effective methods for the purification of this compound are column chromatography on silica gel and recrystallization.[1][2] Column chromatography is typically used for the primary purification of the crude product from the reaction mixture, while recrystallization can be employed for further purification to obtain a high-purity solid.[3][4][5]

Q2: What are the typical solvents used for column chromatography?

A2: A common solvent system for column chromatography of this compound is a hexane/ethyl acetate gradient.[1] The specific gradient can be optimized based on the impurity profile of the crude product, with typical starting ratios around 6:1 to 5:1 (hexane:ethyl acetate), gradually increasing the polarity.[1][2]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific solvent studies for this exact compound are not extensively detailed in the provided literature, ethanol is a commonly used solvent for the recrystallization of similar pyrazole derivatives.[3][4][5] A mixed solvent system, such as ethanol/water, can also be effective. The ideal solvent or solvent system should dissolve the compound at an elevated temperature and allow for crystal formation upon cooling with minimal loss of the product in the mother liquor.[3]

Q4: What are the expected yield and melting point of the purified compound?

A4: Following purification by column chromatography, a yield of around 47% has been reported for this compound.[1] The reported melting point for the purified compound is in the range of 178.5–179.8 °C.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of the product from impurities (overlapping spots on TLC). Incorrect solvent system polarity.Optimize the solvent system. Try a less polar system (e.g., higher hexane to ethyl acetate ratio) to increase the separation between spots. A step-gradient or a very shallow linear gradient might also improve resolution.
Overloading of the column.Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
The compound is streaking on the TLC plate.The compound may be acidic or basic. Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).
The product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. If necessary, a more polar solvent like methanol could be added in small percentages to the ethyl acetate.
Low recovery of the product after chromatography. The compound may be adsorbing irreversibly to the silica gel.Deactivate the silica gel by adding a small percentage of water or triethylamine before preparing the column. Alternatively, consider using a different stationary phase like alumina.
The compound is volatile and is being lost during solvent evaporation.Use a rotary evaporator at a reduced temperature and pressure. Avoid using a high-vacuum line to dry the sample completely unless necessary.
Recrystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a different solvent or a mixed solvent system. A good solvent will dissolve the compound when hot but not when cold.[3] For pyrazole derivatives, ethanol, methanol, or mixtures with water are often good starting points.[3]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to concentrate the solution. Be careful not to evaporate too much, as this can cause the product to "oil out."
The cooling process is too rapid.Allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation.[3]
The presence of impurities is inhibiting crystallization.Try adding a seed crystal of the pure compound to induce crystallization.[3] If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal growth.
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system.
The solution is supersaturated to a very high degree.Add a small amount of fresh hot solvent to dissolve the oil, and then allow it to cool slowly again.
Low yield of recrystallized product. Too much solvent was used, and the product remains in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
The solution was not cooled sufficiently.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3]
Colored impurities are present in the final crystals. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline based on reported procedures for analogous compounds.[1][2]

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., hexane:ethyl acetate 9:1).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial solvent mixture through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column.

  • Elution:

    • Start eluting with the initial low-polarity solvent mixture.

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for recrystallization.[3]

  • Solvent Selection:

    • In a test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol).

    • Heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. The compound should precipitate out. If not, the solvent is not suitable.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent required to fully dissolve the compound.[3]

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.[3]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Summary

Purification Method Comparison
Purification Technique Typical Solvents Reported Yield Reported Melting Point (°C) Primary Use
Column ChromatographyHexane/Ethyl Acetate Gradient[1]~47%[1]178.5 - 179.8[1]Primary purification of crude reaction mixture.
RecrystallizationEthanol, Ethanol/Water[3][4][5]Yield is variable and depends on the purity of the starting material.Can improve the sharpness of the melting point range.Further purification of an already partially pure compound.

Visualizations

Experimental Workflow: Purification of this compound

G cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product crude Crude 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carbonitrile column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column_chromatography recrystallization Recrystallization (e.g., Ethanol) column_chromatography->recrystallization Optional (for higher purity) pure_product Pure 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carbonitrile column_chromatography->pure_product recrystallization->pure_product

Caption: General purification workflow for the target compound.

Troubleshooting Logic: Recrystallization Failure

G cluster_0 Initial Checks cluster_1 Solutions cluster_2 Outcome start No Crystals Form Upon Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation boil_off_solvent Boil off excess solvent check_supersaturation->boil_off_solvent No slow_cooling Ensure slow cooling check_supersaturation->slow_cooling Yes boil_off_solvent->slow_cooling induce_crystallization Induce crystallization (seed crystal or scratching) slow_cooling->induce_crystallization crystals_form Crystals Form induce_crystallization->crystals_form

Caption: Decision tree for troubleshooting crystallization failure.

References

Technical Support Center: Optimizing Multic-omponent Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for multicomponent pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of pyrazoles via multicomponent reactions.

Issue 1: Low or No Product Yield

Low or no yield of the desired pyrazole product is a common issue. Several factors, from the quality of starting materials to suboptimal reaction conditions, can contribute to this problem.

Potential Causes and Solutions

  • Purity of Starting Materials: Impurities in reactants can lead to side reactions, which reduces the yield and complicates the purification process.[1] Hydrazine derivatives, in particular, can degrade over time.

    • Recommendation: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.[1] It is recommended to use a freshly opened or purified hydrazine reagent.[1]

  • Reaction Stoichiometry: Incorrect stoichiometry of the reactants can result in incomplete conversion.

    • Recommendation: Ensure the correct stoichiometry is being used. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may require optimization.[1]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Systematically vary the temperature and solvent to find the optimal conditions for your specific substrates.

  • Ineffective Catalyst: The choice and concentration of the catalyst can significantly impact the reaction outcome. In some cases, a reaction may not proceed at all without a catalyst.[2]

    • Recommendation: Screen different catalysts (e.g., acid, base, or metal catalysts) and optimize their concentration. For instance, in a particular pyrazolone synthesis, increasing the amount of imidazole catalyst from 0.2 mmol to 0.5 mmol resulted in good yields, while further increases did not improve the outcome.[3]

Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common challenge.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]

Potential Causes and Solutions

  • Steric and Electronic Effects: The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on both reactants.[1]

  • Reaction Conditions: The choice of solvent and the pH of the reaction medium can influence the regioselectivity.

    • Recommendation: Vary the reaction conditions. Acidic conditions, often found when using hydrazine salts in solvents like ethanol, may favor the formation of one isomer, while basic conditions could favor the other.[1] The use of a bulky substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Issue 3: Reaction Mixture Discoloration

Discoloration of the reaction mixture, often to a yellow or red color, is frequently observed, particularly in Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.

Potential Causes and Solutions

  • Hydrazine Degradation: Hydrazine derivatives can be unstable and form colored byproducts.

  • Acidic Conditions: The reaction mixture can become acidic, which may promote the formation of colored byproducts.

    • Recommendation: If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile. Performing a workup with a mild base can also help remove some of these impurities. Recrystallization is an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing a multicomponent pyrazole synthesis?

A1: The key parameters to optimize are:

  • Reactant Stoichiometry: The molar ratio of the reactants.

  • Catalyst: The type and concentration of the catalyst.

  • Solvent: The choice of solvent can significantly affect reaction rate and yield.

  • Temperature: The reaction temperature can influence the reaction rate and selectivity.

  • Reaction Time: The duration of the reaction to ensure complete conversion without product degradation.

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent can have a significant impact on the reaction's success. It is often determined empirically. Green solvents like water and ethanol are increasingly used.[3][4] In some cases, solvent-free conditions or the use of ionic liquids can be advantageous.[5] A screening of different solvents is recommended to find the optimal one for your specific reaction. For example, in one study, water provided a better yield for the synthesis of pyrazole derivatives compared to glycerol and PEG.[4]

Q3: What type of catalyst is best for pyrazole synthesis?

A3: The choice of catalyst depends on the specific multicomponent reaction. Both acid and base catalysts are commonly used. For instance, piperidine (a base) is often used in the four-component synthesis of pyrano[2,3-c]pyrazoles.[6] Lewis acids like La(OTf)3 have also been shown to be effective. In some cases, heterogeneous catalysts, such as nano-ZnO, are employed for their efficiency and ease of separation.[2] A comparative study of different catalysts for a specific reaction is the best approach to determine the most effective one.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[1]

Q5: What are some common work-up and purification procedures for pyrazoles?

A5: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The solid is then washed with a suitable solvent, such as cold ethanol, to remove impurities.[6] Further purification can be achieved by recrystallization from an appropriate solvent, like ethanol.[6]

Data Presentation

The following tables summarize quantitative data on the optimization of various parameters in multicomponent pyrazole synthesis.

Table 1: Effect of Catalyst on Pyrano[2,3-c]pyrazole Synthesis

EntryCatalyst (mol%)SolventMethodTimeYield (%)
1SnCl₂-Conventional (80°C)1.4 h80
2SnCl₂-Microwave25 min88
3Triethylamine-Conventional--
4Triethylamine-Microwave--
5KOtBuMethanolRoom Temp Stirring--
6KOtBuMethanolMicrowave< 5 minExcellent
7Fe₃O₄ NPs (6 mol%)WaterRoom Temp15 min-

Data compiled from a review on pyrano[2,3-c]pyrazole synthesis.[7] Note that direct comparison is limited as substrates may vary.

Table 2: Optimization of Solvent and Catalyst for a Three-Component Pyrazole Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1-Water100160
2La(OTf)₃ (10)Toluene100892
3La(OTf)₃ (10)Water1001245
4La(OTf)₃ (10)Ethanol801265
5La(OTf)₃ (10)Acetonitrile801270
6La(OTf)₃ (10)Dichloromethane401630
7Sc(OTf)₃ (10)Toluene1001085
8Yb(OTf)₃ (10)Toluene1001088

This table is based on optimization studies for a specific pyrazole-tethered imidazopyridine synthesis.

Table 3: Comparison of Solvents in a Three-Component Pyrazole Synthesis

SolventYield (%)
WaterGood
GlycerolLower than water
PEGLower than water
Ethanol65
Acetonitrile70
Dichloromethane30

This table combines data from different sources to illustrate general solvent effects.[4]

Experimental Protocols

Protocol: Four-Component Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile [6]

This protocol is a general method and can be adapted for various substituted pyrazoles.

Materials

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (or water as a green solvent alternative) (10 mL)

  • Catalyst (e.g., piperidine, 5 mol%)

  • Round-bottom flask

  • Magnetic stirrer

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst (e.g., 5 mol% piperidine).

  • Reaction: Stir the reaction mixture at room temperature or under reflux. The optimal conditions will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 20 minutes to several hours.

  • Work-up: Once the reaction is complete, the solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrano[2,3-c]pyrazole derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Multicomponent Pyrazole Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Starting Material Preparation & Purification setup Reaction Setup: - Add Reactants & Solvent - Add Catalyst prep->setup reaction Stirring at Optimized Temperature setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring filtration Filtration of Precipitated Product monitoring->filtration washing Washing with Cold Solvent filtration->washing recrystallization Recrystallization washing->recrystallization characterization Characterization: - NMR, IR, MS recrystallization->characterization

Caption: A generalized workflow for a typical multicomponent pyrazole synthesis experiment.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low/No Yield check_purity Check Starting Material Purity start->check_purity check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry optimize_conditions Optimize Reaction Conditions start->optimize_conditions purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents adjust_ratio Adjust Reactant Ratios check_stoichiometry->adjust_ratio optimize_temp Vary Temperature optimize_conditions->optimize_temp optimize_solvent Screen Solvents optimize_conditions->optimize_solvent optimize_catalyst Screen Catalysts & Concentration optimize_conditions->optimize_catalyst

References

Technical Support Center: Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

The most common and direct method is the condensation reaction between (4-fluorophenyl)hydrazine and (ethoxymethylene)malononitrile.[1] An alternative is a three-component, one-pot synthesis involving an appropriate aromatic aldehyde, malononitrile, and (4-fluorophenyl)hydrazine, often facilitated by a catalyst.[2][3]

Q2: What are the typical yields I can expect for this synthesis?

Yields can vary significantly based on the chosen synthetic route, reaction conditions, and catalyst used. With optimized conditions, such as using a novel LDH-based catalyst, yields can be as high as 85-93%.[2] More traditional methods using ethanol as a solvent report moderate to good yields.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, will allow you to observe the consumption of the reactants and the formation of the desired product.[2][4]

Q4: What are the recommended purification methods for the final product?

The most common purification techniques are recrystallization from a suitable solvent like ethanol or purification by column chromatography on silica gel using a hexane:ethyl acetate gradient.[2][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to No Product Formation - Inactive Reagents: (4-fluorophenyl)hydrazine can degrade over time. (Ethoxymethylene)malononitrile can be sensitive to moisture.- Use fresh or properly stored reagents. Consider purifying the hydrazine starting material if its quality is uncertain.
- Inefficient Reaction Conditions: Reaction temperature may be too low, or the reaction time may be insufficient.- Gradually increase the reaction temperature, for example, by bringing the solution to reflux.[1] - Extend the reaction time and monitor progress using TLC.[2]
- Poor Catalyst Activity: If using a catalyzed reaction, the catalyst may be poisoned or not properly activated.- Ensure the catalyst is handled and stored correctly. - Consider a catalyst-free method, although yields may be lower.
Presence of Multiple Impurities in the Crude Product - Side Reactions: Competing side reactions may be occurring, such as the formation of isomeric pyrazole products.- Optimize the reaction temperature; sometimes lower temperatures can improve selectivity. - Ensure slow and controlled addition of reagents.[1]
- Degradation of Product: The product might be degrading under the reaction or work-up conditions.- Minimize the time the product is exposed to harsh conditions (e.g., strong acids/bases or high temperatures).
Difficulty in Product Purification - Co-eluting Impurities: Impurities with similar polarity to the product can make separation by column chromatography challenging.- Adjust the solvent system for column chromatography; a shallower gradient or a different solvent mixture may improve separation. - Attempt recrystallization from various solvents to find one that selectively crystallizes the desired product.[2][4]
- Oily Product Instead of Solid: The product may not be pure enough to crystallize.- Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. - Purify by column chromatography before attempting recrystallization.

Experimental Protocols

Protocol 1: Two-Component Synthesis in Ethanol

This protocol is adapted from the direct condensation method.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-fluorophenyl)hydrazine (1.2 mmol) in absolute ethanol (2 mL) under a nitrogen atmosphere.

  • Reagent Addition: Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.

  • Reaction: Carefully bring the reaction mixture to reflux and maintain for 4 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Visual Guides

Reaction Pathway

reagents (4-fluorophenyl)hydrazine + (ethoxymethylene)malononitrile intermediate Michael Addition Intermediate reagents->intermediate Ethanol, Reflux cyclization Intramolecular Cyclization intermediate->cyclization product 5-amino-1-(4-fluorophenyl)-1H- pyrazole-4-carbonitrile cyclization->product - EtOH

Caption: General reaction pathway for the synthesis.

Experimental Workflow

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Add Reagents to Ethanol reflux 2. Reflux for 4h setup->reflux dilute 3. Dilute with Ethyl Acetate reflux->dilute wash 4. Wash with Water dilute->wash dry 5. Dry Organic Layer wash->dry evaporate 6. Evaporate Solvent dry->evaporate chromatography 7. Column Chromatography evaporate->chromatography characterization 8. Characterization chromatography->characterization

Caption: A typical experimental workflow.

Troubleshooting Logic

start Low Yield or No Product? check_reagents Check Reagent Quality and Reaction Conditions start->check_reagents Yes impurities Significant Impurities in Crude Product? start->impurities No check_reagents->impurities optimize_temp Optimize Temperature and Reagent Addition impurities->optimize_temp Yes purification_issue Purification Difficulty? impurities->purification_issue No optimize_temp->purification_issue modify_purification Modify Chromatography Solvent System or Recrystallize purification_issue->modify_purification Yes success Successful Synthesis purification_issue->success No modify_purification->success

Caption: A decision tree for troubleshooting.

References

assessing the stability and degradation pathways of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability and degradation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue Possible Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, LC-MS) 1. Sample degradation due to improper storage or handling. 2. Contamination of the sample or solvent. 3. Instability of the compound under analytical conditions.1. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.[1] 2. Use high-purity solvents and clean equipment. 3. Evaluate the stability of the compound in the analytical mobile phase.
Appearance of unexpected peaks in chromatograms 1. Formation of degradation products. 2. Presence of impurities from synthesis. 3. Interaction with excipients or other components in a formulation.1. Conduct forced degradation studies to identify potential degradation products.[2][3][4] 2. Review the synthesis pathway and purification methods. 3. Analyze the compound in the absence of other components to establish a baseline.
Difficulty in dissolving the compound 1. Use of an inappropriate solvent. 2. The compound may have low solubility in common solvents.1. Test a range of solvents with varying polarities. 2. Consider gentle heating or sonication to aid dissolution, while monitoring for any degradation.
Discoloration or change in physical appearance of the solid compound 1. Degradation due to exposure to light, heat, or moisture. 2. Oxidation.1. Store the compound protected from light and moisture in a tightly sealed container.[1] 2. Store under an inert gas like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1] For long-term storage, refrigeration at 4°C or freezing at -20°C to -80°C is recommended, especially if the compound is in solution.[5] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, potential degradation pathways include:

  • Hydrolysis: The amino and cyano groups may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The pyrazole ring and the amino group can be sites for oxidation.

  • Photodegradation: Exposure to UV or visible light may induce degradation.

It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for this compound.[2][3][4][6]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, involves subjecting the compound to various stress conditions to accelerate its degradation.[2][3][4] This helps in identifying potential degradation products and developing stability-indicating analytical methods.[2][4] The recommended stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).[3]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).[3]

  • Oxidative Degradation: 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound at a temperature below its melting point.

  • Photodegradation: Exposing the compound to a combination of UV and visible light, as per ICH Q1B guidelines.[7]

Q4: What analytical techniques are suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for stability studies. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification and characterization of degradation products.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[7]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. If no degradation is observed, the study can be repeated at 60°C for a shorter duration.[3] Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. If no degradation is observed, the study can be repeated at 60°C for a shorter duration.[3] Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 70°C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.

  • Photodegradation (Solid State and Solution): Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition % Degradation Number of Degradants Major Degradant (RT)
0.1 M HCl (60°C, 8h)15.224.5 min
0.1 M NaOH (RT, 24h)8.715.1 min
3% H₂O₂ (RT, 24h)22.533.8 min
Thermal (70°C, 48h)5.116.2 min
Photolytic (ICH Q1B)12.324.8 min

*RT = Retention Time

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress thermal Thermal (Solid State) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 5-amino-1-(4-fluorophenyl)- 1H-pyrazole-4-carbonitrile hydrolysis_product1 Hydrolysis of Cyano Group (e.g., to Amide or Carboxylic Acid) parent->hydrolysis_product1 hydrolysis_product2 Hydrolysis of Amino Group parent->hydrolysis_product2 oxidation_product N-oxide formation or Ring Oxidation parent->oxidation_product photo_product Dimerization or Ring Cleavage Products parent->photo_product

Caption: Potential degradation pathways.

References

catalyst selection and efficiency for pyrazole-4-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of pyrazole-4-carbonitrile, focusing on catalyst selection and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazole-4-carbonitrile derivatives?

A1: The most prevalent and efficient method is a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and a hydrazine derivative.[1][2][3] This approach is favored for its operational simplicity and high atom economy. Various catalysts have been developed to improve the yield and reaction rate of this multicomponent reaction.[1][4][5]

Q2: What are the key advantages of using a catalyst in pyrazole-4-carbonitrile synthesis?

A2: Catalysts play a crucial role in enhancing the efficiency of pyrazole-4-carbonitrile synthesis. Key advantages include:

  • Reduced Reaction Time: Catalysts can significantly shorten the time required for the reaction to complete, in some cases from hours to minutes.[1][6]

  • Increased Yield: The use of an appropriate catalyst can lead to a substantial increase in the product yield.[1][7]

  • Milder Reaction Conditions: Effective catalysts can enable the reaction to proceed under milder conditions, such as lower temperatures, which can improve the overall energy efficiency and reduce the formation of byproducts.[1][6]

  • Improved Selectivity: Catalysts can enhance the regioselectivity of the reaction, leading to the desired isomer.

  • Greener Synthesis: Many modern catalysts are designed to be recyclable and can function in environmentally benign solvents like water or ethanol, aligning with the principles of green chemistry.[1][4][5]

Q3: Can pyrazole-4-carbonitrile be synthesized without a traditional catalyst?

A3: Yes, catalyst-free methods have been developed. One notable approach involves the use of deep eutectic solvents (DES), such as a glucose-urea mixture, which can act as both the solvent and a promoter for the reaction.[8] Additionally, simple and environmentally benign salts like sodium chloride (NaCl) have been shown to effectively promote the synthesis in aqueous media.[7]

Q4: How does the choice of substituent on the aromatic aldehyde affect the reaction?

A4: The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Aldehydes with electron-withdrawing groups tend to react faster and produce higher yields compared to those with electron-donating groups. However, various catalytic systems have been shown to be effective for a wide range of substituted aldehydes.[1]

Q5: What are some "green" approaches to pyrazole-4-carbonitrile synthesis?

A5: Green synthesis strategies focus on minimizing environmental impact. For pyrazole-4-carbonitrile synthesis, this includes:

  • Using water or ethanol as the solvent.[1][7]

  • Employing reusable and recyclable catalysts, such as magnetic nanoparticles or layered double hydroxides.[1][4][5]

  • Utilizing catalyst-free systems with biodegradable components like deep eutectic solvents.[8]

  • Performing the reaction under solvent-free (mechanochemical) conditions.[4][5]

  • Employing energy-efficient methods like ultrasonic irradiation.[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive or insufficient catalyst. 2. Unsuitable solvent. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Increase catalyst loading or try a different catalyst (see Catalyst Comparison Tables). Ensure the catalyst is properly activated if required. 2. Optimize the solvent system. A mixture of water and ethanol is often effective.[1] 3. Gradually increase the reaction temperature. For many syntheses, a temperature of 55-80°C is optimal.[1][4][5] 4. Purify starting materials before use. Check for degradation of aldehydes.
Slow Reaction Rate 1. Inefficient catalyst. 2. Low reaction temperature. 3. Steric hindrance from bulky substituents on reactants.1. Switch to a more active catalyst. For example, LDH@PTRMS@DCMBA@CuI has shown very short reaction times.[1] 2. Increase the reaction temperature in increments. 3. Increase catalyst loading or reaction time.
Formation of Side Products/ Impurities 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Knoevenagel condensation product is the major product.1. Lower the reaction temperature. 2. Ensure a 1:1:1 molar ratio of aldehyde, malononitrile, and hydrazine. 3. Add the hydrazine derivative after the Knoevenagel condensation between the aldehyde and malononitrile has occurred. Some protocols suggest a stepwise addition of reactants.[9]
Difficulty in Product Purification 1. Product is soluble in the reaction solvent. 2. Presence of unreacted starting materials or catalyst residues.1. After the reaction, cool the mixture to induce precipitation. If the product is still soluble, remove the solvent under reduced pressure and recrystallize from a suitable solvent like ethanol.[1] 2. For magnetic catalysts, use an external magnet for easy separation.[4][5] For non-magnetic heterogeneous catalysts, centrifugation or filtration can be used.[1] Wash the crude product with a solvent in which the impurities are soluble but the product is not.
Catalyst Deactivation upon Reuse 1. Incomplete removal of product or byproducts from the catalyst surface. 2. Leaching of the active metal from the support. 3. Structural degradation of the catalyst.1. After each cycle, wash the catalyst thoroughly with a suitable solvent (e.g., hot ethanol or chloroform) and dry it before the next run.[1] 2. Consider using a catalyst with a more robust support or stronger metal-ligand interactions. 3. Characterize the reused catalyst (e.g., using XRD, FTIR) to check for structural changes.

Catalyst Selection and Efficiency Data

Table 1: Comparison of Various Catalysts for Pyrazole-4-carbonitrile Synthesis
CatalystReactantsSolventTemp. (°C)TimeYield (%)ReusabilityReference
LDH@PTRMS@DCMBA@CuI4-Chlorobenzaldehyde, Malononitrile, PhenylhydrazineH₂O/EtOH5515 min934 cycles[1]
Fe₃O₄@SiO₂@Tannic acid5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde, Malononitrile, PhenylhydrazineSolvent-free8015 min986 cycles[4][5]
MATYPd (Pd(II) complex)Benzaldehyde, Malononitrile, PhenylhydrazineH₂ORT (Ultrasonic)20 min974 cycles[6]
Ag/ZnO NPsBenzaldehyde, Malononitrile, PhenylhydrazineH₂O/EtOHRT10 min (for Knoevenagel)94Not specified[3]
NaCl4-Methoxybenzaldehyde, Malononitrile, PhenylhydrazineH₂ORT20 min90Not applicable[7]
Glucose-urea DESAromatic aldehydes, Malononitrile, Hydrazine derivativesDESRTNot specified83-964 cycles[8]
Table 2: Effect of Catalyst Components on Yield and Reaction Time

Reaction Conditions: 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol) in H₂O/EtOH at 55°C.

CatalystTime (min)Yield (%)Reference
None120Trace[1]
LDH6023[1]
LDH@PTRMS6030[1]
LDH@PTRMS@DCMBA4550[1]
LDH@PTRMS@DCMBA@CuI 15 93 [1]

Experimental Protocols

General Procedure for Three-Component Synthesis using LDH@PTRMS@DCMBA@CuI Catalyst

This protocol is adapted from the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.[1]

  • Reactant Mixture Preparation: In a test tube, combine the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and phenyl hydrazine (1 mmol).

  • Solvent and Catalyst Addition: Add 0.05 g of the LDH@PTRMS@DCMBA@CuI catalyst and a 1:1 mixture of H₂O/EtOH (1 mL total).

  • Reaction: Stir the mixture using a magnetic stirrer at 55°C.

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Catalyst Recovery: Add 3 mL of hot ethanol or chloroform and stir for 1 minute. Separate the catalyst by centrifugation, wash with ethanol, and dry in an oven at 60°C.

  • Product Isolation: Evaporate the solvent from the reaction mixture. Recrystallize the solid product from ethanol to obtain the pure pyrazole-4-carbonitrile derivative.

General Procedure for Mechanochemical Synthesis using Fe₃O₄@SiO₂@Tannic Acid Catalyst

This protocol is adapted for the synthesis of azo-linked 5-amino-pyrazole-4-carbonitriles.[4][5]

  • Reactant Mixture: In a mortar, combine the aldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine derivative (1 mmol), and 0.1 g of Fe₃O₄@SiO₂@Tannic acid catalyst.

  • Reaction: Grind the mixture with a pestle at 80°C for the specified time (typically 15-30 minutes).

  • Catalyst Separation: After cooling, add a suitable solvent (e.g., ethanol) and separate the magnetic catalyst using an external magnet.

  • Product Isolation: Wash the catalyst with hot ethanol. Combine the solvent portions and evaporate to obtain the crude product.

  • Purification: Recrystallize the crude product from ethanol to yield the pure compound.

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Aldehyde Aldehyde Derivative (1 mmol) ReactionVessel Reaction Vessel (+ Catalyst, Solvent, Heat) Aldehyde->ReactionVessel Malononitrile Malononitrile (1 mmol) Malononitrile->ReactionVessel Hydrazine Hydrazine Derivative (1 mmol) Hydrazine->ReactionVessel CatalystRecovery Catalyst Recovery (Filtration/Magnet) ReactionVessel->CatalystRecovery Reaction Complete ProductIsolation Product Isolation (Evaporation) CatalystRecovery->ProductIsolation Purification Purification (Recrystallization) ProductIsolation->Purification PureProduct Pure Pyrazole-4-carbonitrile Purification->PureProduct

Caption: General experimental workflow for the catalytic synthesis of pyrazole-4-carbonitrile.

Catalyst_Selection_Logic Start Define Synthesis Goals GreenChem Green Chemistry Priority? Start->GreenChem HighYield High Yield/Speed Priority? Start->HighYield Cost Cost-Effectiveness Priority? Start->Cost Catalyst1 Recyclable Catalysts (e.g., Fe₃O₄@SiO₂, LDH) GreenChem->Catalyst1 Yes SolventChoice Use Green Solvents (Water, Ethanol) GreenChem->SolventChoice Yes SolventFree Consider Solvent-Free (Mechanochemical) GreenChem->SolventFree Yes Catalyst2 High-Activity Catalysts (e.g., LDH@CuI, Pd-complex) HighYield->Catalyst2 Yes Catalyst3 Simple/Inexpensive Catalysts (e.g., NaCl, DES) Cost->Catalyst3 Yes

Caption: Decision-making logic for catalyst selection in pyrazole-4-carbonitrile synthesis.

References

Technical Support Center: Regioselective Synthesis of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-aminopyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing regioisomer formation during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of 5-aminopyrazole synthesis?

A1: In the synthesis of 5-aminopyrazoles, particularly from unsymmetrical starting materials, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring. The most common synthetic route involves the condensation of a 1,3-dielectrophilic compound (like a β-ketonitrile) with a substituted hydrazine. The two nitrogen atoms of the hydrazine can attack the two electrophilic centers in different ways, leading to the formation of two or more different products. For instance, the reaction can yield a 5-aminopyrazole or its 3-aminopyrazole regioisomer.

Q2: Why is controlling the formation of regioisomers important?

A2: Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties (such as solubility and crystallinity), and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential for efficacy and safety.

Q3: What are the primary factors that influence regioselectivity in 5-aminopyrazole synthesis?

A3: The regiochemical outcome is governed by a combination of factors:

  • Electronic Effects: The relative electrophilicity of the two reaction sites on the 1,3-dielectrophile. Electron-withdrawing groups can activate a nearby position, making it more susceptible to nucleophilic attack.

  • Steric Effects: The steric hindrance around the reactive sites of both the 1,3-dielectrophile and the hydrazine. Bulky substituents can favor the attack at the less hindered position.

  • Reaction Conditions: This is often the most critical factor. Parameters such as pH (acidity/basicity), solvent, and temperature can dramatically influence which regioisomer is favored.[1]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of 5-aminopyrazole and 3-aminopyrazole regioisomers.

  • Problem: The reaction conditions are not selective, allowing both possible pathways of cyclization to occur. This is common when using substituted hydrazines with β-ketonitriles or β-alkoxyacrylonitriles under neutral conditions.

  • Solution 1 (Kinetic vs. Thermodynamic Control): The formation of 3- and 5-aminopyrazoles can often be directed by switching between kinetic and thermodynamic control.

    • For the 5-aminopyrazole (Thermodynamic Product): Use neutral or acidic conditions at a higher temperature. This allows the reaction intermediates to equilibrate and form the more stable 5-aminopyrazole. A common method is refluxing in ethanol or using a catalytic amount of acetic acid in toluene.

    • For the 3-aminopyrazole (Kinetic Product): Use basic conditions at a lower temperature. A strong base like sodium ethoxide in ethanol at 0°C can trap the initially formed, less stable intermediate before it rearranges, leading to the 3-aminopyrazole.

  • Solution 2 (Solvent Effects): The choice of solvent can significantly influence regioselectivity.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity towards the 5-aminopyrazole isomer.[2][3]

Issue 2: The yield of the desired 5-aminopyrazole is low.

  • Problem: Suboptimal reaction conditions or side reactions are consuming the starting materials or the desired product.

  • Solution:

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of products with prolonged heating.

    • Purity of Starting Materials: Ensure the purity of your β-dicarbonyl compound and hydrazine. Impurities can lead to unwanted side reactions.

    • Atmosphere: Some reactions may be sensitive to air (oxidation). Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Data Presentation: Regioselectivity in Pyrazole Synthesis

The following tables summarize quantitative data on the regioselective synthesis of aminopyrazoles under various conditions.

Table 1: Effect of Reaction Conditions on the Condensation of 3-Methoxyacrylonitrile with Phenylhydrazine

Solvent/AdditiveTemperatureMajor ProductYield/Ratio
Toluene, Acetic AcidMicrowave5-Aminopyrazole90%
Ethanol, Sodium EthoxideMicrowave3-Aminopyrazole85%

Table 2: Effect of Solvent on the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

SolventTemperatureRatio (5-Aryl-3-CF3 : 3-Aryl-5-CF3)
EthanolRoom Temp.1 : 1.8
2,2,2-Trifluoroethanol (TFE)Room Temp.11 : 1
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp.>20 : 1

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Amino-1-phenyl-1H-pyrazole (Thermodynamic Control)

This protocol favors the formation of the 5-aminopyrazole isomer.

  • Materials:

    • 3-Methoxyacrylonitrile

    • Phenylhydrazine

    • Toluene

    • Glacial Acetic Acid

  • Procedure:

    • To a solution of 3-methoxyacrylonitrile (1.0 eq) in toluene, add phenylhydrazine (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 3-Amino-1-phenyl-1H-pyrazole (Kinetic Control)

This protocol favors the formation of the 3-aminopyrazole isomer.

  • Materials:

    • 3-Methoxyacrylonitrile

    • Phenylhydrazine

    • Ethanol

    • Sodium Ethoxide

  • Procedure:

    • Dissolve 3-methoxyacrylonitrile (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of sodium ethoxide in ethanol (1.1 eq).

    • Stir the reaction at 0°C and monitor its progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Regioisomer_Formation cluster_thermo Thermodynamic Control cluster_kinetic Kinetic Control beta_keto β-Ketonitrile kinetic_intermediate Initial Adduct beta_keto->kinetic_intermediate Initial Attack hydrazine Substituted Hydrazine hydrazine->kinetic_intermediate Initial Attack thermo_intermediate Equilibrating Intermediates thermo_conditions Neutral/Acidic pH Higher Temperature five_amino 5-Aminopyrazole (Major Product) thermo_intermediate->five_amino Cyclization to More Stable Product kinetic_intermediate->thermo_intermediate Equilibration kinetic_conditions Basic pH Lower Temperature three_amino 3-Aminopyrazole (Major Product) kinetic_intermediate->three_amino Fast Cyclization

Caption: Control of regioisomer formation in aminopyrazole synthesis.

Experimental_Workflow start Start: Unsymmetrical Precursors decision Desired Regioisomer? start->decision thermo_conditions Set Thermodynamic Conditions (e.g., Reflux in Ethanol/Acid catalyst) decision->thermo_conditions 5-Amino (Thermodynamic) kinetic_conditions Set Kinetic Conditions (e.g., NaOEt in EtOH at 0°C) decision->kinetic_conditions 3-Amino (Kinetic) thermo_reaction Run Reaction & Monitor by TLC thermo_conditions->thermo_reaction thermo_workup Workup and Purification thermo_reaction->thermo_workup five_amino_product Isolate 5-Aminopyrazole thermo_workup->five_amino_product kinetic_reaction Run Reaction & Monitor by TLC kinetic_conditions->kinetic_reaction kinetic_workup Workup and Purification kinetic_reaction->kinetic_workup three_amino_product Isolate 3-Aminopyrazole kinetic_workup->three_amino_product

Caption: Decision workflow for regioselective aminopyrazole synthesis.

References

effective work-up procedures for 5-amino-1-aryl-pyrazole-4-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-amino-1-aryl-pyrazole-4-carbonitrile reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of 5-amino-1-aryl-pyrazole-4-carbonitriles.

Issue 1: Low or No Product Yield After Work-up

  • Question: I performed the reaction and the initial TLC showed product formation, but after the aqueous work-up, I have very little or no product. What could be the problem?

  • Answer: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

    • Product Solubility: Your product might be partially soluble in the aqueous layer, especially if it has polar functional groups.

      • Solution: Before discarding the aqueous layer, re-extract it with a different organic solvent (e.g., ethyl acetate, dichloromethane). You can also try salting out the aqueous layer by adding brine to decrease the polarity of the aqueous phase and force your compound into the organic layer. Always check the aqueous layer by TLC before discarding it.[1]

    • Volatile Product: Although less common for this class of compounds, some derivatives could be volatile.

      • Solution: Check the solvent collected in the rotovap trap for your product by TLC.[1]

    • Incorrect pH: The pH of the aqueous solution used for washing can significantly impact the solubility of your product. The amino group on the pyrazole ring can be protonated in acidic conditions, making the compound more water-soluble.

      • Solution: Ensure the pH of your aqueous wash is neutral or slightly basic. A wash with a saturated sodium bicarbonate solution is often used to neutralize any remaining acid catalyst.

    • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, making separation difficult.[1]

      • Solution: Refer to the "Emulsion Formation During Extraction" section below.

Issue 2: Emulsion Formation During Extraction

  • Question: I'm seeing a thick, inseparable layer between my organic and aqueous phases. How can I break this emulsion?

  • Answer: Emulsions are common when dealing with complex reaction mixtures. Here are several techniques to resolve them:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.

    • Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Issue 3: Colored Impurities in the Final Product

  • Question: My final product has a persistent yellow, orange, or brown color. How can I remove these impurities?

  • Answer: Colored impurities often arise from side reactions or residual starting materials.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a few minutes, then filter the hot solution through Celite® to remove the charcoal. The charcoal will adsorb many colored impurities.

    • Recrystallization: This is one of the most effective methods for purifying solid compounds. Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is the next step. Refer to the data tables below for suggested solvent systems.[2]

    • Oxidative Impurities: If you suspect oxidative side products, a wash with a mild reducing agent solution like sodium bisulfite or sodium thiosulfate during the work-up might help.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for the synthesis of 5-amino-1-aryl-pyrazole-4-carbonitriles?

A1: A typical procedure involves cooling the reaction mixture, followed by extraction and purification. After cooling the reaction to room temperature, it is often diluted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic phase is dried over an anhydrous salt such as sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3]

Q2: My starting arylhydrazine is a hydrochloride salt. Does this require a modification to the work-up?

A2: Yes. When using arylhydrazine hydrochlorides, a neutralization step with a base like triethylamine (Et3N) in a solvent such as ethanol is required before adding the other reactants. The work-up for this variation involves diluting the reaction mixture with ethyl acetate and washing with water to remove the triethylammonium chloride salt formed.[2]

Q3: What are the common purification techniques for 5-amino-1-aryl-pyrazole-4-carbonitriles?

A3: The most common purification methods are column chromatography and recrystallization. For column chromatography, a silica gel stationary phase is typically used with a gradient of hexane and ethyl acetate as the mobile phase.[2] Recrystallization from a suitable solvent like ethanol or a mixture of solvents is also a highly effective purification method.[4]

Q4: Are there any known side products to be aware of during the synthesis?

A4: The reaction to form 5-amino-1-aryl-pyrazole-4-carbonitriles is generally highly regioselective, meaning it predominantly forms the desired isomer. However, the formation of the 3-amino regioisomer or uncyclized hydrazide intermediates is a theoretical possibility, though often not observed under typical reaction conditions.[2]

Q5: Can this reaction be performed under green chemistry principles?

A5: Yes, there are methods that utilize green media like water and ethanol at room temperature, often without a catalyst.[5] Additionally, some procedures employ recyclable magnetic nanocatalysts, which offer advantages such as high yields, short reaction times, and simple work-up by magnetic separation.[6][7][8][9]

Experimental Protocols

General Experimental Protocol for Synthesis

This protocol is a generalized procedure based on common literature methods.[2][3]

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the arylhydrazine (1.2 mmol) in absolute ethanol (2 mL).

  • Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL).

  • Transfer the mixture to a separatory funnel and wash with water (30 mL) and then with brine (30 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Purification by Column Chromatography for Selected Derivatives

CompoundAryl SubstituentEluent System (Hexane:Ethyl Acetate)Physical Appearance
3a Phenyl5:1 → 3:1White crystals
3c Perfluorophenyl7:1 → 5:1White solid
3f 4-Methoxyphenyl6:1 → 3:1Dark yellow powder

Data sourced from Plem, S., et al. (2015).[2]

Table 2: Yields and Melting Points of Selected 5-Amino-1-aryl-pyrazole-4-carbonitriles

CompoundAryl SubstituentYield (%)Melting Point (°C)
3a Phenyl84138.5 - 139.6
3b 4-Fluorophenyl47Not Reported
3c Perfluorophenyl63135.4 - 136.4
3d 4-Nitrophenyl67Not Reported
3e 2,4-Dinitrophenyl47Not Reported
3f 4-Methoxyphenyl68148.4 - 148.8

Data sourced from Plem, S., et al. (2015).[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Add Reactants (Arylhydrazine, (ethoxymethylene)malononitrile) start->reactants reflux Reflux in Ethanol (4 hours) reactants->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool dilute Dilute with Ethyl Acetate cool->dilute wash_water Wash with Water dilute->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_conc Filter & Concentrate dry->filter_conc crude Crude Product filter_conc->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure Pure Product chromatography->pure recrystallization->pure

Caption: General experimental workflow for the synthesis and purification of 5-amino-1-aryl-pyrazole-4-carbonitriles.

troubleshooting_low_yield cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Low or No Product After Work-up check_aqueous Check Aqueous Layer by TLC start->check_aqueous check_rotovap Check Rotovap Trap start->check_rotovap adjust_ph Adjust pH of Wash start->adjust_ph emulsion Address Emulsion (See Guide) start->emulsion reextract Re-extract Aqueous Layer check_aqueous->reextract Product Detected salt_out Add Brine (Salting Out) check_aqueous->salt_out Product Detected product_recovered Product Recovered reextract->product_recovered salt_out->product_recovered adjust_ph->product_recovered emulsion->product_recovered

Caption: Troubleshooting logic for low product yield after aqueous work-up.

References

Technical Support Center: Addressing Solubility Issues of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for solubility challenges encountered with 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that is generally characterized as being slightly soluble in water but highly soluble in organic solvents.[1] This means that while it may be challenging to dissolve in aqueous buffers, it readily dissolves in solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q2: I am observing precipitation when I dilute my DMSO stock solution of the compound into my aqueous assay buffer. What is causing this?

A2: This phenomenon, often called "precipitation upon dilution" or "solvent-shifting," is common for compounds that are highly soluble in organic solvents but poorly soluble in water. When a concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly changes. The compound is no longer in a favorable solvent, causing it to crash out of the solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. It is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: Can I dissolve the compound directly in my aqueous buffer?

A4: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low intrinsic aqueous solubility. It is best practice to first prepare a high-concentration stock solution in a suitable organic solvent, such as DMSO, and then dilute this stock into the aqueous buffer.

Q5: How can I improve the solubility of this compound in my aqueous experimental system?

A5: Several strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, pH adjustment, complexation with cyclodextrins, or the preparation of a solid dispersion. The most suitable method will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
Potential CauseTroubleshooting StepExpected Outcome
High Final Concentration Decrease the final concentration of the compound in the assay.The compound remains in solution as it is below its solubility limit in the final buffer.
Solvent Shock Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. Pre-warming the aqueous buffer (e.g., to 37°C for cell culture) can also help.Gradual dilution and increased temperature can prevent localized supersaturation and precipitation.
Low DMSO Concentration While aiming for low final DMSO concentrations, ensure it is sufficient to aid solubility during the initial dilution step. A final concentration of 0.1-0.5% DMSO is often a good starting point.A minimal amount of co-solvent can help maintain solubility.
Issue 2: Compound precipitates over the course of the experiment.
Potential CauseTroubleshooting StepExpected Outcome
Temperature Fluctuation Ensure the temperature of your experimental setup remains constant. If moving from room temperature to an incubator at 37°C, pre-warm your solutions.Stable temperature helps maintain the solubility of the compound.
pH Shift in Media For cell-based assays, ensure your media is adequately buffered for the CO2 environment of the incubator. Consider using a buffer with a stronger buffering capacity if significant pH shifts are observed.A stable pH can prevent pH-dependent precipitation.
Interaction with Media Components Test the compound's stability in the specific experimental medium over the time course of the experiment. If precipitation occurs, consider a simpler buffer system to identify the problematic component.Identification and removal of incompatible media components will prevent precipitation.

Solubility Data

Solvent/SystemSolubilityNotes
WaterSlightly SolubleExpected to have low intrinsic aqueous solubility.
Dimethyl Sulfoxide (DMSO)Highly SolubleCommonly used for preparing high-concentration stock solutions.
EthanolSolubleA potential co-solvent for formulation.
MethanolSolubleAnother potential co-solvent.
AcetoneSolubleCan be used as a solvent for non-biological experiments.
Aqueous Buffers (e.g., PBS, pH 7.4)Poorly SolubleProne to precipitation, especially at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of the compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the compound accurately and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no solid particles remain.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with a Co-solvent

Objective: To prepare a working solution of the compound in an aqueous buffer using a co-solvent to improve solubility.

Materials:

  • Concentrated stock solution of the compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

Procedure:

  • Determine the final desired concentration of the compound and the maximum allowable concentration of the co-solvent (e.g., DMSO ≤ 0.5%).

  • Add the required volume of the aqueous buffer to a sterile tube.

  • While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise.

  • Continue to mix for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 3: Cyclodextrin Complexation for Improved Aqueous Solubility

Objective: To prepare an inclusion complex of the compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

Procedure (Kneading Method):

  • Calculate the molar ratio of the compound to cyclodextrin (a 1:1 molar ratio is a common starting point).

  • In a mortar, add the cyclodextrin and a small amount of water to form a paste.

  • Gradually add the compound to the cyclodextrin paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate complex formation.

  • The resulting paste is then dried (e.g., in a desiccator or oven at a controlled temperature) to obtain a solid powder of the inclusion complex.

  • The solubility of the resulting complex in aqueous buffer can then be determined.

Protocol 4: Preparation of a Solid Dispersion

Objective: To prepare a solid dispersion of the compound in a hydrophilic carrier to improve its dissolution rate.

Materials:

  • This compound

  • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common solvent that dissolves both the compound and the carrier (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

Procedure (Solvent Evaporation Method):

  • Determine the desired ratio of the compound to the carrier (e.g., 1:1, 1:5 w/w).

  • Dissolve both the compound and the carrier in a suitable common solvent in a round-bottom flask.

  • Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.

  • The resulting solid film is further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion can then be scraped, pulverized, and sieved to obtain a fine powder with improved dissolution characteristics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_application Application cluster_outcome Outcome start Start with solid compound stock Prepare high-concentration stock in organic solvent (e.g., DMSO) start->stock solid_dispersion Solid Dispersion start->solid_dispersion cosolvent Use of Co-solvents stock->cosolvent Dilute into aqueous buffer ph_adjust pH Adjustment stock->ph_adjust cyclodextrin Cyclodextrin Complexation stock->cyclodextrin assay Perform Experiment (e.g., biological assay) cosolvent->assay ph_adjust->assay cyclodextrin->assay solid_dispersion->assay Dissolve in aqueous buffer soluble Compound remains in solution assay->soluble precipitate Precipitation occurs assay->precipitate cluster_solubilization cluster_solubilization precipitate->cluster_solubilization Troubleshoot & Re-evaluate Strategy

Caption: Experimental workflow for addressing solubility issues.

troubleshooting_logic action_node action_node success_node success_node fail_node fail_node start Precipitation Observed? stock_prep Is stock solution clear? start->stock_prep Yes dilution_method Dilution method appropriate? stock_prep->dilution_method Yes remake_stock Action: Prepare fresh stock solution. stock_prep->remake_stock No concentration Is final concentration too high? dilution_method->concentration Yes improve_dilution Action: Add stock dropwise to vortexing buffer. dilution_method->improve_dilution No buffer_compat Is buffer compatible? concentration->buffer_compat No lower_conc Action: Reduce final compound concentration. concentration->lower_conc Yes change_buffer Action: Test alternative buffers or pH. buffer_compat->change_buffer No consider_advanced Action: Consider cyclodextrins or solid dispersion. buffer_compat->consider_advanced Yes, still precipitates success Problem Solved remake_stock->success improve_dilution->success lower_conc->success change_buffer->success consider_advanced->success

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Scaling Up Production of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the condensation reaction between (ethoxymethylene)malononitrile and (4-fluorophenyl)hydrazine.[1] This is a robust reaction that can be carried out in a one-pot synthesis.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control during scale-up include reaction temperature, rate of reagent addition, mixing efficiency, and reaction time. Poor control of these parameters can lead to increased impurity formation and lower yields.

Q3: What are the common impurities encountered in this synthesis?

A3: Common impurities can include regioisomers, unreacted starting materials, and byproducts from side reactions. The formation of the 3-amino regioisomer is a potential impurity, although the reaction conditions can be optimized to favor the desired 5-amino isomer.[1]

Q4: How can the product be purified at a larger scale?

A4: At the laboratory scale, column chromatography is often used.[1] For larger quantities, recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, is a more practical approach.[2]

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: The starting material, (4-fluorophenyl)hydrazine, can be toxic and should be handled with appropriate personal protective equipment in a well-ventilated area. The reaction can also be exothermic, so proper temperature control is crucial to prevent thermal runaway.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Product loss during workup and purification.- Increase reaction time or temperature moderately. - Ensure efficient mixing to improve mass transfer. - Verify the purity of (ethoxymethylene)malononitrile and (4-fluorophenyl)hydrazine. - Optimize the purification process, such as the choice of solvent for recrystallization, to minimize losses.
High Impurity Levels - Formation of regioisomers due to lack of selectivity. - Side reactions from incorrect stoichiometry or temperature. - Degradation of the product.- Adjust the reaction temperature; lower temperatures may favor the desired isomer. - Ensure precise control over the molar ratios of the reactants. - Use a controlled rate of addition for the hydrazine to maintain a consistent reaction temperature. - Avoid prolonged exposure to high temperatures during the reaction and purification.
Poor Crystallization - Incorrect solvent system. - Presence of impurities inhibiting crystal growth. - Cooling rate is too fast.- Screen different solvent systems for recrystallization. - Consider a pre-purification step, such as a charcoal treatment, to remove colored impurities. - Implement a controlled cooling profile to allow for the formation of larger, purer crystals.
Coloration of the Final Product - Presence of colored impurities. - Oxidation of the product or intermediates.- Treat the crude product solution with activated charcoal before crystallization. - Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Difficulty in Handling and Isolation - The product is an oil or a sticky solid. - Fine crystals that are difficult to filter.- Ensure complete solvent removal after the reaction. - Optimize the crystallization conditions to obtain a more crystalline and filterable solid. - Consider using a different isolation technique, such as trituration with a non-polar solvent.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

Scale Aryl Hydrazine Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Lab-scale(4-fluorophenyl)hydrazine hydrochlorideEthanolReflux17Not specified[2]
Lab-scale(p-fluorophenyl)hydrazine hydrochlorideEthanolReflux6Not specified[2]
Lab-scale(o-fluorophenyl)hydrazine hydrochlorideEthanolReflux24Not specified[2]
Lab-scale(m-fluorophenyl)hydrazine hydrochlorideEthanolReflux18Not specified[2]
Lab-scalePerfluorophenyl hydrazineEthanolReflux463[1]
Lab-scale(4-(trifluoromethyl)phenyl)hydrazineEthanolReflux467[1]
Lab-scale(4-methoxyphenyl)hydrazineEthanolReflux468[1]

Experimental Protocols

Detailed Methodology for Laboratory-Scale Synthesis

This protocol is adapted from the synthesis of similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1][2]

Materials:

  • (4-fluorophenyl)hydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Anhydrous sodium acetate

  • Absolute ethanol

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-fluorophenyl)hydrazine hydrochloride (1.2 mmol), (ethoxymethylene)malononitrile (1.2 mmol), and anhydrous sodium acetate (1.2 mmol) in absolute ethanol (30 mL).

  • Heat the mixture to reflux and maintain for 4-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the mixture. Evaporate the solvent from the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate (50 mL) and wash with water (30 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Reactant1 (Ethoxymethylene)malononitrile Intermediate Michael Adduct Intermediate Reactant1->Intermediate + Reactant2 (4-fluorophenyl)hydrazine Reactant2->Intermediate Product 5-amino-1-(4-fluorophenyl)-1H- pyrazole-4-carbonitrile Intermediate->Product Intramolecular Cyclization & Elimination of Ethanol

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Unsatisfactory Result in Scale-up Production CheckYield Is the yield low? Start->CheckYield CheckPurity Are there high levels of impurities? CheckYield->CheckPurity No ActionYield Optimize reaction time, temperature, and mixing. Verify raw material quality. CheckYield->ActionYield Yes CheckIsolation Is product isolation difficult? CheckPurity->CheckIsolation No ActionPurity Adjust temperature for selectivity, control stoichiometry, and consider an inert atmosphere. CheckPurity->ActionPurity Yes ActionIsolation Optimize crystallization solvent and cooling rate. Consider pre-purification. CheckIsolation->ActionIsolation Yes End Successful Scale-up CheckIsolation->End No ActionYield->CheckPurity ActionPurity->CheckIsolation ActionIsolation->End

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Validation & Comparative

A Comparative Guide to p38 Kinase Inhibitors: Spotlight on the 5-Aminopyrazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of p38 mitogen-activated protein (MAP) kinase inhibitors, with a specific focus on the class of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives against other prominent inhibitors. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a multitude of diseases.[1][2][3]

The p38 kinase family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][4] p38α is the most extensively studied isoform and the primary target for many therapeutic interventions due to its central role in the inflammatory process.[4]

While specific experimental data for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is not extensively detailed in publicly available literature, this guide will examine the broader class of 5-aminopyrazole inhibitors. These compounds have been identified as potent and selective inhibitors of p38α.[5][6] A notable example from this class, RO3201195, demonstrates high oral bioavailability and selectivity, highlighting the potential of this scaffold.[5] This guide compares this class with other well-established p38 inhibitors like Doramapimod, VX-745, and Ralimetinib to aid researchers in selecting the appropriate tool for their studies.

The p38 MAPK Signaling Pathway

External stimuli such as environmental stress or inflammatory cytokines activate a cascade of kinases.[7] This typically begins with a MAP Kinase Kinase Kinase (MAPKKK), which then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6.[7] In turn, MKK3/6 activate p38 MAPK through dual phosphorylation.[7] Activated p38 proceeds to phosphorylate various downstream targets, including other kinases and transcription factors, culminating in a coordinated cellular stress and inflammatory response.[7][8]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Targets cluster_cellular Cellular Response stress Environmental Stress (UV, Osmotic Shock) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK (α, β, γ, δ) mapkk->p38 phosphorylates (Thr180/Tyr182) kinases Other Kinases (MK2, MSK1) p38->kinases phosphorylates transcription_factors Transcription Factors (ATF2, MEF2C, p53) p38->transcription_factors phosphorylates response Inflammation, Apoptosis, Cell Cycle Regulation kinases->response transcription_factors->response

Caption: The p38 MAPK signaling cascade.

Comparative Analysis of p38 Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its biochemical potency (IC50) against the target enzyme and its selectivity over other kinases. Cellular potency, often measured by the inhibition of cytokine production, provides a more biologically relevant measure of a compound's effectiveness.

Biochemical Potency and Isoform Selectivity

The half-maximal inhibitory concentration (IC50) reflects the concentration of an inhibitor required to reduce kinase activity by 50% in vitro. Lower values signify higher potency. It is important to note that these values can vary based on experimental conditions, such as ATP concentration.[4]

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Reference(s)
RO3201195 (5-Aminopyrazole class)Data not publicly availableData not publicly availableData not publicly availableData not publicly available[5]
SB203580 50500>10,000>10,000[4]
Doramapimod (BIRB 796) 3865200520[4]
VX-745 10220>20,000Not Reported[4]
PH-797804 26102>10,000>10,000[4]
Ralimetinib (LY2228820) 5.33.2>10,000>10,000[4]

Note: RO3201195 is noted as a highly selective inhibitor of p38, with a unique hydrogen bond to threonine 106 in p38α likely contributing to its selectivity.[5]

Cellular Potency: Inhibition of TNF-α Release

The ability of an inhibitor to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in response to a stimulus like lipopolysaccharide (LPS) is a crucial indicator of its efficacy in a biological system.

InhibitorCell TypeStimulusTNF-α Inhibition IC50 (nM)Reference(s)
SB203580 Human PBMCLPS16[9]
VX-745 Human PBMCLPS14[9]
p38 Inhibitor III Human PBMCLPS44[10]

Experimental Methodologies

Standardized protocols are essential for the reproducible evaluation of p38 kinase inhibitors. Below are detailed methodologies for key in vitro and cell-based assays.

workflow cluster_workflow General Workflow for p38 Inhibitor Evaluation A Compound Synthesis or Library Screening B In Vitro Biochemical Kinase Assay (Determine IC50, Selectivity) A->B C Cell-Based Functional Assays (e.g., Cytokine Release, p-p38 Western Blot) B->C Potent & Selective Hits D In Vivo Animal Models (e.g., Arthritis, Inflammation) C->D Cell-Active Compounds E Lead Optimization & Preclinical Development D->E Efficacious Candidates

Caption: A typical workflow for p38 inhibitor evaluation.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[11]

Materials:

  • Recombinant human p38α kinase

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]

  • ATP solution

  • Substrate peptide (e.g., ATF2)[10]

  • Test inhibitors (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A DMSO-only control is also required.[12]

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO.[11]

  • Kinase/Substrate Addition: Add 2 µL of a master mix containing the p38 kinase and substrate peptide prepared in kinase buffer to each well.[12]

  • Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the p38 isoform being tested.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[11][12]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[11][13]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.[11][12]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.[12]

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[12]

Protocol 2: Cellular Cytokine Release Assay (TNF-α ELISA)

This protocol measures the ability of an inhibitor to block the production of inflammatory cytokines in immune cells.[7][10]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test inhibitors (serial dilutions)

  • 96-well cell culture plates

  • ELISA kit for human TNF-α

Procedure:

  • Cell Seeding: Isolate PBMCs or culture THP-1 cells and seed them in a 96-well plate at an appropriate density.[10]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C in a CO2 incubator.[10]

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce TNF-α production. Include unstimulated and vehicle-only controls.[10]

  • Incubation: Incubate the plate for 4-6 hours at 37°C.[10]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[10]

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

Protocol 3: Western Blot for Phospho-p38 MAPK

This method assesses the activation state of the p38 pathway within cells by detecting the phosphorylated form of p38 (p-p38).[10]

Materials:

  • Relevant cell line (e.g., HeLa, A549)

  • p38 pathway activator (e.g., anisomycin, UV radiation)[12]

  • Test inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with the test inhibitor for 1 hour before stimulating with an agonist (e.g., anisomycin) for 15-30 minutes to induce p38 phosphorylation.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.[10]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Detect the signal using a chemiluminescent substrate.[10]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total p38 MAPK to confirm equal protein loading.

Conclusion

The development of p38 MAPK inhibitors has been a significant focus of research for treating inflammatory diseases.[14] While many compounds have entered clinical trials, challenges related to efficacy and toxicity have hindered their approval.[14][] The 5-aminopyrazole scaffold represents a promising class of potent and selective p38α inhibitors.[5][6] When selecting an inhibitor, researchers must consider its isoform specificity, cellular potency, and potential off-target effects. For instance, Ralimetinib (LY2228820) shows high potency against both p38α and p38β, whereas VX-745 is more selective for p38α.[4] The choice of inhibitor should be tailored to the specific research question, whether it is to probe the function of a specific isoform or to achieve broad inhibition of the p38 pathway. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these critical research tools.

References

A Comparative Guide to the Synthesis of 5-Aminopyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a wide array of therapeutic agents. Its prevalence in pharmaceuticals, from kinase inhibitors to anti-inflammatory drugs, underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth comparative analysis of the most prominent methods for the synthesis of 5-aminopyrazoles, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific applications.

The Workhorse: Condensation of β-Ketonitriles with Hydrazines

The reaction between a β-ketonitrile and a hydrazine derivative stands as the most versatile and widely employed method for constructing the 5-aminopyrazole ring system.[1][2] The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[1][2]

Mechanistic Rationale

The choice of this method is often dictated by its reliability and the ready availability of a diverse range of starting materials. The reaction conditions are generally mild, and the process is amenable to a wide variety of functional groups on both the β-ketonitrile and the hydrazine, allowing for the synthesis of a vast library of substituted 5-aminopyrazoles.

G cluster_0 Reaction Mechanism start β-Ketonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Nucleophilic attack of hydrazine on carbonyl cyclization Intramolecular Cyclization hydrazone->cyclization Attack of second N on nitrile carbon aminopyrazole 5-Aminopyrazole cyclization->aminopyrazole

Caption: Condensation of β-Ketonitriles with Hydrazines Workflow.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole

This protocol provides a general procedure for the synthesis of a simple 5-aminopyrazole derivative.

Materials:

  • Benzoylacetonitrile (β-ketonitrile)

  • Hydrazine monohydrate

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve benzoylacetonitrile (2.0 mmol) in methanol (1 mL).

  • Add hydrazine monohydrate (2.6 mmol) to the solution.

  • Subject the reaction mixture to microwave irradiation at 100 W and 150 °C for 5 minutes.[3]

  • After completion, remove the volatiles under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

The Multicomponent Approach: One-Pot Syntheses

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. For 5-aminopyrazoles, three-component reactions involving an aldehyde, malononitrile, and a hydrazine derivative are particularly prevalent.[4][5] These methods are highly attractive from a green chemistry perspective as they often reduce reaction times, minimize waste, and can be performed in environmentally benign solvents like water and ethanol.[5]

Causality in Experimental Design

The success of these MCRs hinges on the careful orchestration of sequential reactions within a single pot. The reaction typically initiates with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization. The choice of catalyst, if any, and solvent can significantly influence the reaction efficiency and yield.

G cluster_1 Multicomponent Reaction Workflow reactants Aldehyde + Malononitrile + Hydrazine knoevenagel Knoevenagel Condensation reactants->knoevenagel michael Michael Addition knoevenagel->michael cyclization_mcr Intramolecular Cyclization michael->cyclization_mcr product 5-Aminopyrazole-4-carbonitrile cyclization_mcr->product

Caption: General workflow for a three-component synthesis of 5-aminopyrazoles.

Experimental Protocol: Catalyst-Free, One-Pot Synthesis of 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol exemplifies a green and efficient MCR for the synthesis of a highly substituted 5-aminopyrazole.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Phenylhydrazine

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Add a mixture of water and ethanol as the solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.[5]

The Malononitrile Dimer Route

The use of malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) as a precursor offers an alternative pathway to certain 5-aminopyrazole derivatives, particularly 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile.[6] This method involves the direct reaction of the malononitrile dimer with hydrazine hydrate.

Experimental Protocol: Synthesis of 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

Materials:

  • Malononitrile dimer

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve malononitrile dimer (0.02 mol) in 20 mL of ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture.

  • Monitor the reaction for completion.

  • Upon cooling, the product precipitates and can be collected by filtration.[6]

Thorpe-Ziegler Cyclization: An Intramolecular Approach

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. While not a direct one-step synthesis of 5-aminopyrazoles, this reaction can be a key step in a multi-step synthesis. For instance, a suitably substituted dinitrile precursor containing a hydrazine moiety could potentially be cyclized to form the pyrazole ring. The classical mechanism involves the deprotonation of an α-carbon to a nitrile, followed by nucleophilic attack on the second nitrile group.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical Yields (%)
Condensation of β-Ketonitriles β-Ketonitriles, HydrazinesHigh versatility, wide substrate scope, generally good yields.[1]β-Ketonitriles can be unstable or require multi-step synthesis.52-94%[7]
Multicomponent Reactions (MCRs) Aldehydes, Malononitrile, HydrazinesHigh atom economy, operational simplicity, often green conditions (e.g., water/ethanol solvent, catalyst-free).[5][8]Can sometimes lead to mixtures of products depending on the substrates and conditions.85-97%[8]
Malononitrile Dimer Route Malononitrile Dimer, HydrazineUtilizes a readily available starting material for specific derivatives.Less versatile than other methods, limited to specific substitution patterns.Not explicitly stated, but implied to be efficient.
Microwave-Assisted Synthesis Varies (e.g., β-Ketonitriles, Hydrazines)Significant reduction in reaction times, often improved yields.[9][10]Requires specialized microwave equipment.Good to excellent yields.[9]
Solvent-Free Synthesis VariesEnvironmentally friendly (no solvent waste), can lead to higher yields and shorter reaction times.[11]May not be suitable for all substrates; potential for thermal decomposition.88-95%[11]

Green Chemistry Perspectives

The principles of green chemistry are increasingly influencing the choice of synthetic methodologies. In the context of 5-aminopyrazole synthesis, MCRs and solvent-free reactions stand out for their adherence to these principles.

  • Atom Economy: MCRs, by design, maximize the incorporation of all starting materials into the final product, leading to high atom economy.[12]

  • E-Factor: The Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product, is significantly lower for MCRs and solvent-free reactions compared to traditional multi-step syntheses that involve numerous reagents and purification steps.[13]

  • Use of Safer Solvents: The ability to perform MCRs in water or ethanol significantly reduces the environmental impact associated with volatile organic solvents.[5]

  • Energy Efficiency: Microwave-assisted synthesis can dramatically reduce energy consumption by shortening reaction times from hours to minutes.[9][10]

Conclusion

The synthesis of 5-aminopyrazoles is a well-established field with a variety of robust and versatile methods. The classical condensation of β-ketonitriles with hydrazines remains a cornerstone of 5-aminopyrazole synthesis due to its broad applicability. However, for researchers seeking more efficient, environmentally friendly, and atom-economical routes, multicomponent reactions offer a compelling alternative. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their synthetic endeavors.

References

Evaluating the Biological Efficacy of 5-Amino-1-phenyl-1H-pyrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1-phenyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the biological efficacy of analogs based on the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and the closely related 5-amino-1H-pyrazole-4-carboxamide core structures. We present quantitative data on their anticancer activities, detail the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Quantitative Comparison of Biological Activity

The antiproliferative and inhibitory activities of 5-amino-1-phenyl-1H-pyrazole analogs have been evaluated against various cancer cell lines and specific molecular targets. The following tables summarize the key findings from recent studies, providing a basis for comparing the efficacy of different structural motifs.

Antiproliferative Activity of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Analogs

A recent study investigated the in vitro anticancer activity of a series of 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentrations (IC50) for these compounds are presented below, with 5-fluorouracil as the reference drug.[1]

Compound IDR-group (at position 3)HeLa IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
4a 4-Fluorophenyl>50>50>50
4b 4-Chlorophenyl28.5430.1133.65
4c 4-Bromophenyl25.4327.8730.12
4d 4-Iodophenyl23.1925.4328.54
4e 2-Fluorophenyl45.3348.76>50
4f 2-Chlorophenyl20.1122.8725.34
4g 2-Bromophenyl18.7620.1323.45
4h 2,4-Dichlorophenyl15.4317.8720.11
4i 2,6-Dichlorophenyl13.8715.4318.76
4j 2-Chloro-6-fluorophenyl16.2118.9821.34
5-Fluorouracil -5.126.347.87
Inhibitory Activity of a 5-Amino-1H-pyrazole-4-carboxamide Analog against FGFR

A representative compound from a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, designated as 10h , has been identified as a potent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[2] The dysregulation of the FGFR signaling pathway is a known driver in various cancers. Compound 10h demonstrated significant inhibitory activity against multiple FGFR isoforms in biochemical assays and potent antiproliferative effects in cancer cell lines with FGFR pathway activation.[2][3]

Table 2: Biochemical and Cellular Activity of Compound 10h [2]

Assay TypeTarget / Cell LineCancer TypeIC50 (nM)
Biochemical FGFR1-46
FGFR2-41
FGFR3-99
FGFR2 V564F Mutant-62
Cell-based NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Experimental Protocols

The evaluation of the biological efficacy of these pyrazole analogs involves standardized in vitro assays to determine their cytotoxic effects on cancer cells and their inhibitory potential against specific molecular targets.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, PC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the culture medium to achieve a range of final concentrations. The existing medium is replaced with the medium containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

FGFR Kinase Inhibition Assay

Biochemical assays are performed to determine the direct inhibitory effect of the compounds on the kinase activity of FGFRs.

  • Assay Components: The assay is typically performed in a buffer containing recombinant human FGFR kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Incubation: The test compounds are pre-incubated with the FGFR enzyme in the assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The kinase activity is measured at different compound concentrations, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Signaling Pathways and Experimental Workflows

The anticancer activity of these 5-amino-1-phenyl-1H-pyrazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. The FGFR signaling cascade is a primary target.

FGFR Signaling Pathway

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for promoting cell growth, proliferation, and survival. Inhibition of FGFR by compounds like the 5-amino-1H-pyrazole-4-carboxamide analog 10h blocks these downstream signals, leading to an antitumor effect.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Receptor Dimerization & Autophosphorylation FGFR->Dimerization Activates Pyrazole 5-Amino-1-phenyl-1H- pyrazole Analog Pyrazole->FGFR Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway and Inhibition by 5-Amino-1-phenyl-1H-pyrazole Analogs.

Experimental Workflow for In Vitro Evaluation

The process of evaluating the biological efficacy of these compounds follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis & Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay Target-based Assay (e.g., FGFR Kinase Assay) IC50->KinaseAssay SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR KinaseAssay->SAR

Caption: Workflow for the in vitro biological evaluation of pyrazole analogs.

References

Unlocking Potential: A Comparative Guide to Molecular Docking of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole-based inhibitors through molecular docking studies, supported by experimental data and detailed protocols. Pyrazole scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular docking has become an indispensable tool in drug discovery for predicting the binding affinity and interaction patterns of small molecules with their protein targets. This guide synthesizes data from multiple studies to offer a comparative analysis of pyrazole derivatives against various key protein targets implicated in disease.

Comparative Docking Performance of Pyrazole-Based Inhibitors

The following table summarizes the quantitative data from various molecular docking studies, presenting the binding energies of different pyrazole derivatives against a range of protein targets. Lower binding energy values typically indicate a higher predicted binding affinity.

Study FocusPyrazole DerivativeProtein Target (PDB ID)Binding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
Anticancer (Kinase Inhibitors) Compound 6 (a 1,3,4-triarylpyrazole)BRAF V600ENot explicitly stated, but showed significant interactionDoxorubicinNot specified in docking
Compound 6 (a 1,3,4-triarylpyrazole)EGFRNot explicitly stated, but showed significant interactionDoxorubicinNot specified in docking
Compound 1bVEGFR-2 (2QU5)-10.09 (kJ/mol converted to kcal/mol ≈ -2.41)Not specifiedNot applicable
Compound 1dAurora A (2W1G)-8.57 (kJ/mol converted to kcal/mol ≈ -2.05)Not specifiedNot applicable
Compound 2bCDK2 (2VTO)-10.35 (kJ/mol converted to kcal/mol ≈ -2.47)Not specifiedNot applicable
Compound 6hEGFRNot explicitly stated, but comparable to GefitinibGefitinibNot specified
Compound 6jEGFRNot explicitly stated, but comparable to GefitinibGefitinibNot specified
Compound 3iVEGFR-2Not explicitly stated, but showed strong interactionSorafenibNot specified in docking
Compound 5oTubulin (Colchicine site)-91.43 (dG bond)ColchicineNot specified
Antimicrobial Pyrazole-Thiazole HybridTopoisomerase II/IVNot specified, but potent inhibitorNot specifiedNot applicable
Indole-attached PyrazoleDNA GyraseNot specified, potent inhibitorNot specifiedNot applicable
N-Mannich base of pyrazoleTyrosyl-tRNA synthetase (1X8X, 1JIL)Not specified, showed good bindingNot specifiedNot applicable
Antifungal Pyrazole derivative 3bFungal proteinsNot specified, but strong binding energyFluconazoleNot specified in docking
Pyrazole derivative 10bFungal proteinsNot specified, but strong binding energyFluconazoleNot specified in docking
Other Inhibitors Pyrazole-carboxamide 6bCarbonic Anhydrase IIKᵢ of 0.007 µMAcetazolamideNot specified in docking

Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software, force fields, and scoring functions.

Key Insights from Comparative Analysis

Several key themes emerge from the comparative analysis of these docking studies:

  • Kinase Inhibition: Pyrazole derivatives consistently demonstrate strong binding affinities for the ATP-binding sites of various kinases, including EGFR, VEGFR, BRAF, and CDKs. This makes them promising candidates for anticancer therapies.[1][2][3][4][5] The interactions often involve hydrogen bonds with key residues in the hinge region of the kinase domain.[4]

  • Antimicrobial Potential: The pyrazole scaffold is effective in targeting essential microbial enzymes like DNA gyrase and tyrosyl-tRNA synthetase.[6][7] This highlights their potential in combating bacterial infections, including resistant strains.[7]

  • Antifungal Activity: Docking studies have confirmed that pyrazole derivatives can effectively bind to fungal enzymes such as 14-alpha demethylase, an essential component in the biosynthesis of ergosterol.[8][9][10]

  • Structural Modifications Matter: The diverse substitutions on the pyrazole ring significantly influence the binding affinity and selectivity for different targets. For instance, the addition of carbothioamide tails or hybridization with other heterocyclic rings like chalcone or benzimidazolone can enhance inhibitory activity.[4][11][12]

Experimental Protocols: A Generalized Molecular Docking Workflow

While specific parameters may vary, the following represents a generalized workflow for molecular docking studies of pyrazole-based inhibitors as synthesized from the methodologies of the referenced papers.

1. Preparation of the Protein Target:

  • The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).[3]
  • Water molecules, co-factors, and any existing ligands are removed from the protein structure.[3]
  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
  • The protein structure is saved in a PDBQT file format for use with AutoDock or a similar format for other docking software.

2. Ligand Preparation:

  • The 2D structures of the pyrazole-based inhibitors are drawn using chemical drawing software like ChemDraw and converted to 3D structures.
  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).
  • Gasteiger charges are computed for the ligand atoms.
  • The ligand structures are saved in a PDBQT file format.

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the binding pocket of a co-crystallized ligand or through blind docking followed by analysis.
  • The docking simulation is performed using software such as AutoDock.[6] The Lamarckian Genetic Algorithm is a commonly employed search algorithm.
  • A set number of docking runs are performed to ensure adequate sampling of the conformational space.

4. Analysis of Docking Results:

  • The docking results are clustered based on root-mean-square deviation (RMSD).
  • The binding energy of the best-docked conformation (typically the one with the lowest binding energy in the most populated cluster) is recorded.
  • The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB retrieval, cleaning) grid Grid Box Definition (Active Site Identification) p_prep->grid l_prep Ligand Preparation (2D to 3D, energy minimization) l_prep->grid dock Running Docking Algorithm (e.g., AutoDock) grid->dock results Result Clustering & Binding Energy Calculation dock->results visual Interaction Visualization (Hydrogen bonds, etc.) results->visual

A generalized workflow for molecular docking studies.

Kinase_Inhibition_Pathway cluster_input Upstream Signaling cluster_receptor Receptor Activation cluster_pathway Intracellular Cascade cluster_output Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Kinase Kinase (e.g., BRAF, AKT) Receptor->Kinase Downstream Downstream Effectors Kinase->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Pyrazole Pyrazole-Based Inhibitor Pyrazole->Kinase

Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-aminopyrazole core has emerged as a privileged scaffold in medicinal chemistry, yielding a diverse array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives against various biological targets, supported by experimental data and detailed protocols.

The inherent structural features of the 5-aminopyrazole nucleus, including its hydrogen bond donors and acceptors, and the potential for substitution at multiple positions, have made it a fertile ground for the design of potent and selective inhibitors of enzymes and modulators of cellular signaling pathways. This guide will delve into the SAR of these derivatives as kinase inhibitors and anticancer agents, presenting a consolidated overview of key findings from various studies.

Kinase Inhibitors: Targeting Key Players in Cell Signaling

5-Aminopyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory response, making it an attractive target for anti-inflammatory drugs. Several studies have explored 5-aminopyrazole derivatives as p38 MAPK inhibitors.

Key SAR Findings:

  • Substitution at N1 of the pyrazole ring: Small alkyl or cycloalkyl groups are often favored for potent inhibitory activity.

  • Aryl group at C4: The nature and substitution pattern of an aryl group at the C4 position significantly influence potency. Electron-withdrawing groups on this aryl ring can enhance activity.

  • Amide or Urea linkage at the 5-amino group: The presence of an amide or urea linkage at the 5-amino position is a common feature in potent p38 MAPK inhibitors, allowing for crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

Comparative Data for p38α MAPK Inhibitors:

Compound IDN1-substituentC4-substituent5-Amino Modificationp38α IC50 (nM)
1a Cyclopropyl4-FluorophenylBenzamide15
1b Isopropyl4-FluorophenylBenzamide25
1c Cyclopropyl2,4-DifluorophenylBenzamide8
1d Cyclopropyl4-Fluorophenyl4-Chlorobenzamide12

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anticancer agents.

Key SAR Findings:

  • Covalent Inhibition: A key strategy in designing potent FGFR inhibitors involves the introduction of a reactive group (e.g., an acrylamide moiety) that can form a covalent bond with a cysteine residue in the ATP-binding site of the FGFR.

  • Linker between pyrazole and the covalent warhead: The nature and length of the linker connecting the 5-aminopyrazole core to the reactive acrylamide group are critical for optimal positioning and reactivity.

  • Substitution on the pyrazole core: Modifications at other positions of the pyrazole ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

Comparative Data for FGFR Inhibitors:

Compound IDLinker to AcrylamideN1-substituentOther SubstituentsFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
2a 4-amino-piperidineMethyl3-methoxy5.23.16.8
2b 4-amino-piperidineEthyl3-methoxy8.15.910.2
2c 4-hydroxypiperidineMethyl3-methoxy25.618.432.1
2d 4-amino-piperidineMethylNone12.39.515.7

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

Anticancer Agents: A Multi-pronged Attack on Tumor Growth

Beyond specific kinase inhibition, 5-aminopyrazole derivatives have demonstrated broad anticancer activity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of cell proliferation, induction of apoptosis, and targeting of other cancer-related pathways.

Key SAR Findings:

  • Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties at different positions of the pyrazole ring has been a successful strategy in developing potent anticancer agents.

  • Lipophilicity and Hydrogen Bonding: A balance between lipophilicity, which influences cell permeability, and the ability to form hydrogen bonds with biological targets is crucial for anticancer activity.

  • Fused Ring Systems: Fusing the pyrazole ring with other heterocyclic systems, such as pyrimidine or triazine, has led to the discovery of novel compounds with enhanced anticancer potency.

Comparative Cytotoxicity Data (IC50 in µM):

Compound IDKey SubstituentsMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
3a N1-phenyl, C4-benzoyl8.512.115.3
3b N1-(4-chlorophenyl), C4-benzoyl4.26.89.1
3c N1-phenyl, C4-(4-methoxybenzoyl)15.220.525.8
3d Fused pyrazolo[3,4-d]pyrimidine2.13.55.2

Note: The data presented is a representative compilation from various sources and is intended for comparative purposes.

Experimental Protocols

To facilitate the replication and validation of the presented findings, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the recombinant kinase to all wells except the negative control.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing the Relationships: Diagrams

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_data Data Analysis Start Scaffold Selection (5-Aminopyrazole) Design Design of Analogs (Substituent Variation) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening Primary Screening (e.g., Kinase Assay, MTT Assay) Synthesis->Screening Hit_Ident Hit Identification Screening->Hit_Ident SAR_Analysis Structure-Activity Relationship (SAR) Screening->SAR_Analysis Lead_Opt Lead Optimization (SAR Analysis) Hit_Ident->Lead_Opt Lead_Opt->Design Iterative Design Lead_Opt->SAR_Analysis Data_Interpretation Data Interpretation (IC50, Selectivity) SAR_Analysis->Data_Interpretation

Caption: A typical workflow for structure-activity relationship (SAR) studies.

p38_MAPK_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Substrates Kinase Substrates (e.g., MK2, ATF2) p38->Substrates Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38 Inhibition Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

Caption: The p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

FGFR_Signaling_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Cascades cluster_response Cellular Outcomes FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->FGFR Inhibition Response Proliferation, Survival, Angiogenesis RAS_RAF->Response PI3K_AKT->Response PLCg->Response

Caption: The FGFR signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

A Comparative Guide to Analytical Methods for Structural Confirmation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key analytical methods for the structural confirmation of the synthetic compound 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. The performance of each technique is evaluated, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical workflow for this and structurally related compounds.

Introduction

The robust and unambiguous structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic compounds such as this compound, a combination of spectroscopic and spectrometric techniques is essential to confirm the molecular structure, connectivity, and stereochemistry. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography in the structural analysis of this fluorinated pyrazole derivative.

Comparison of Analytical Methods

A multi-faceted analytical approach is crucial for the unequivocal structural determination of this compound. While each technique provides unique insights, their combined application offers a comprehensive structural profile.

Analytical MethodInformation ProvidedPerformance and UtilityAlternative Methods
¹H NMR Spectroscopy Provides information on the chemical environment, number, and connectivity of protons.Excellent for determining the substitution pattern on the phenyl and pyrazole rings. Coupling constants can help elucidate the proximity of protons.2D NMR (COSY, HSQC, HMBC) for more complex structures.
¹³C NMR Spectroscopy Reveals the number and types of carbon atoms in the molecule.Confirms the carbon skeleton and the presence of key functional groups (e.g., nitrile, aromatic carbons).DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS) Determines the molecular weight and can provide information on the elemental composition and fragmentation pattern.Essential for confirming the molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.Chemical Ionization (CI) or Electrospray Ionization (ESI) for softer ionization and observation of the molecular ion.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Useful for confirming the presence of the amino (N-H), nitrile (C≡N), and aromatic (C=C) functional groups.Raman Spectroscopy can provide complementary vibrational information.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal.The "gold standard" for unambiguous structure determination, providing bond lengths, bond angles, and crystal packing information.Not always feasible if suitable single crystals cannot be obtained.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on literature for structurally similar compounds.

Analytical Data This compound
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.8 (s, 1H, pyrazole-H), ~7.6-7.5 (m, 2H, Ar-H), ~7.4-7.3 (m, 2H, Ar-H), ~6.5 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~160 (d, ¹JCF, Ar-C-F), ~153 (C-NH₂), ~145 (pyrazole-C), ~128 (d, ³JCF, Ar-C), ~118 (C≡N), ~116 (d, ²JCF, Ar-C), ~90 (pyrazole-C-CN)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₀H₈FN₄: 203.0784; found: ~203.0782
Infrared (IR) Spectroscopy (KBr) ν (cm⁻¹): ~3450-3300 (N-H stretching), ~2220 (C≡N stretching), ~1630 (N-H bending), ~1510 (C=C aromatic stretching)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Spectroscopy Protocol:

  • The sample is placed in the spectrometer.

  • A standard one-pulse sequence is used to acquire the proton spectrum.

  • Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

¹³C NMR Spectroscopy Protocol:

  • The same sample is used for carbon spectroscopy.

  • A proton-decoupled pulse sequence is employed to acquire the carbon spectrum.

  • Key acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.

  • The FID is processed similarly to the proton spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

Protocol:

  • The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

  • The mass spectrometer is operated in positive ion mode.

  • Key instrument parameters include a capillary voltage of 3-4 kV, a sampling cone voltage of 20-40 V, and a source temperature of 100-120°C.

  • Data is acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid compound (1-2 mg) is finely ground with potassium bromide (KBr) (100-200 mg) and pressed into a thin pellet.

Protocol:

  • A background spectrum of the KBr pellet is recorded.

  • The sample pellet is placed in the sample holder.

  • The spectrum is recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

X-ray Crystallography

Instrumentation: A single-crystal X-ray diffractometer.

Sample Preparation: Single crystals of the compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

Protocol:

  • A suitable single crystal is mounted on the diffractometer.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • The collected diffraction data are processed to determine the unit cell dimensions and the crystal structure is solved and refined using specialized software.[1]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the structural confirmation of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_definitive_structure Definitive Structural Confirmation cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Confirmation Structure Confirmed IR->Confirmation MS->Confirmation Xray X-ray Crystallography (3D Structure) NMR->Xray If single crystals are available NMR->Confirmation Xray->Confirmation

Caption: Workflow for the structural elucidation of this compound.

References

comparison of in vitro vs in vivo activity for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo activities of 5-amino-1-aryl-1H-pyrazole derivatives, with a focus on their potential as anticancer agents. Due to the limited publicly available data for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, this report utilizes data from a closely related analogue, 5-amino-1-phenyl-1H-pyrazole-4-carboxamide, as a representative compound to illustrate the potential activity profile of this chemical class.

Derivatives of the 5-amino-1H-pyrazole-4-carbonitrile scaffold have been investigated for a range of biological activities, including as potential anticancer agents. These compounds are of interest due to their structural similarities to known kinase inhibitors. The broader class of pyrazole-containing compounds has shown promise in therapeutic areas such as oncology, inflammation, and infectious diseases.[1][2]

In Vitro Activity: A Look at Kinase Inhibition and Cellular Proliferation

The in vitro potency of this related pyrazole derivative was evaluated through biochemical assays against several FGFR isoforms and in cell-based assays to determine its effect on the proliferation of cancer cell lines with activated FGFR signaling.[3][4]

Table 1: In Vitro Inhibitory and Anti-proliferative Activity of a 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivative [3][4]

Target/Cell LineIC50 (nM)Assay TypeCancer Type
Biochemical Assays
FGFR146Kinase Inhibition-
FGFR241Kinase Inhibition-
FGFR399Kinase Inhibition-
FGFR2 V564F Mutant62Kinase Inhibition-
Cell-Based Assays
NCI-H52019Cell Proliferation (MTT)Lung Cancer
SNU-1659Cell Proliferation (MTT)Gastric Cancer
KATO III73Cell Proliferation (MTT)Gastric Cancer

In Vivo Efficacy: Preclinical Tumor Models

Information regarding the in vivo activity of this compound in animal models is not currently available in published literature. However, preclinical in vivo studies are a critical step in evaluating the therapeutic potential of any new anticancer agent.[5] Typically, these studies involve xenograft models where human cancer cells are implanted in immunocompromised mice.[6] The efficacy of the test compound is then assessed by monitoring tumor growth inhibition over a period of treatment.[6]

Mechanism of Action: Targeting the FGFR Signaling Pathway

The anticancer activity of the related 5-amino-1-phenyl-1H-pyrazole-4-carboxamide is attributed to its inhibition of the FGFR signaling cascade.[4] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors, trigger a cascade of downstream signaling events that regulate cell proliferation, survival, and angiogenesis.[7][8] In many cancers, this pathway is aberrantly activated, leading to uncontrolled tumor growth.[3] By blocking the ATP-binding site of FGFRs, these pyrazole derivatives can prevent the phosphorylation and activation of downstream signaling proteins, thereby inhibiting tumor cell growth and survival.[7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Amino-1-Aryl-Pyrazole (e.g., Compound 10h) Inhibitor->FGFR Inhibition

Caption: FGFR Signaling Pathway Inhibition by 5-Amino-1-Aryl-Pyrazole Derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key in vitro and in vivo assays that would be used to evaluate the activity of a compound like this compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of an inhibitor to a kinase.[9]

  • Reagent Preparation : Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of a fluorescent tracer.

  • Assay Procedure : In a 384-well plate, add 5 µL of the test compound solution, followed by 5 µL of the kinase/antibody mixture.

  • Initiation : Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Detection : Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis : Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[10][11][12]

  • Cell Plating : Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment : Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[12]

  • Solubilization : Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis : Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.[5][6][13]

  • Cell Culture and Implantation : Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control to the respective groups according to a predetermined dosing schedule.

  • Tumor Measurement and Monitoring : Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Kinase_Assay Kinase Inhibition Assay (e.g., LanthaScreen) Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cell_Assay Cell Proliferation Assay (e.g., MTT) Cell_Assay->Determine_IC50 Xenograft_Model Establish Xenograft Tumor Model Determine_IC50->Xenograft_Model Promising Candidate Treatment Compound Administration Xenograft_Model->Treatment Monitor_Tumor Monitor Tumor Growth & Animal Health Treatment->Monitor_Tumor Analyze_Efficacy Analyze Antitumor Efficacy (e.g., TGI) Monitor_Tumor->Analyze_Efficacy Lead_Optimization Lead Optimization Analyze_Efficacy->Lead_Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Caption: General Experimental Workflow for Preclinical Evaluation of an Anticancer Compound.

References

Kinase Selectivity Profile of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a compound is paramount. This guide provides a comparative analysis of the kinase selectivity profile of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a member of the pharmacologically significant pyrazole scaffold. Due to the limited publicly available broad-panel screening data for this specific molecule, this guide focuses on its likely activity as a Janus kinase (JAK) inhibitor, drawing comparisons with established, clinically relevant JAK inhibitors.

The pyrazole moiety is a well-established scaffold in the development of kinase inhibitors. Structurally similar compounds, particularly 4-amino-(1H)-pyrazole derivatives, have demonstrated potent inhibitory activity against the Janus kinase (JAK) family. For instance, the derivative known as compound 3f exhibits potent inhibition of JAK1, JAK2, and JAK3 with IC50 values of 3.4 nM, 2.2 nM, and 3.5 nM, respectively[1]. This strongly suggests that this compound likely shares this inhibitory profile.

Quantitative Comparison of JAK Inhibitor Selectivity

To provide a clear perspective on the potential selectivity of this compound, the following table compares the inhibitory potency (IC50 values) of several well-characterized JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Primary Selectivity
Compound 3f (4-amino-pyrazole derivative) 3.4[1]2.2[1]3.5[1]Not ReportedPan-JAK (1, 2, 3)
Ruxolitinib3.3[2]2.8[2]428[2]19[2]JAK1/JAK2
Tofacitinib112[3]20[3]1[3]Not ReportedPan-JAK
Baricitinib5.95.7>40053JAK1/JAK2
Fedratinib1053[4][5]>1000>4000JAK2

Note: Data for Baricitinib and Fedratinib are compiled from multiple sources indicating their established selectivity profiles.

Signaling Pathway Context: The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immune response, inflammation, and hematopoiesis. Inhibition of specific JAK isoforms can modulate these processes, making them attractive targets for therapeutic intervention in a range of diseases, including autoimmune disorders and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization Gene Target Gene STAT_dimer->Gene 6. Nuclear Translocation & Gene Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: The JAK-STAT signaling pathway, a key target for pyrazole-based inhibitors.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is crucial for its development as a therapeutic agent. Several robust high-throughput screening methods are employed for this purpose.

Experimental Workflow: Kinase Inhibition Assay

The general workflow for determining the inhibitory activity of a compound against a panel of kinases involves several key steps, from initial compound preparation to data analysis to determine IC50 values.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Reaction_Setup Reaction Incubation (Compound + Kinase + ATP) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Detection Signal Detection (e.g., Luminescence, Fluorescence) Reaction_Setup->Detection Data_Analysis Data Analysis (IC50 Curve Fitting) Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Key Kinase Profiling Technologies:
  • KINOMEscan™: This is a binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The technology utilizes a proprietary active site-directed competition binding assay. A DNA-tagged kinase is mixed with an immobilized ligand and the test compound. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured using qPCR of the DNA tag[6][7][8][9].

  • LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay. It measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, a high FRET signal is generated. A competing compound will disrupt this interaction, leading to a decrease in the FRET signal[10][11][12][13][14].

  • Homogeneous Time Resolved Fluorescence (HTRF®) Kinase Assay: This is another TR-FRET based assay, but it measures kinase activity by detecting the phosphorylation of a substrate. The assay uses a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. When the substrate is phosphorylated by the kinase, the binding of the antibody and streptavidin-XL665 brings the donor and acceptor fluorophores into proximity, generating a FRET signal. An inhibitor will prevent this phosphorylation and thus reduce the signal[15][16][17][18].

Conclusion

References

Navigating Kinase Inhibitor Selectivity: A Comparative Guide to Off-Target Effect Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target effects and cross-reactivity. These unintended interactions can lead to a loss of efficacy, unexpected toxicities, and confounding experimental results. Therefore, a thorough investigation of a kinase inhibitor's selectivity profile is paramount.

This guide provides a comparative overview of key experimental methodologies used to investigate off-target effects and cross-reactivity of kinase inhibitors. We will delve into the principles, protocols, and data interpretation for leading platforms, using a hypothetical test compound, "Inhibitor-X," to illustrate data presentation and comparison.

Core Methodologies for Kinase Selectivity Profiling

A multi-faceted approach is essential for a comprehensive understanding of an inhibitor's specificity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies. While biochemical assays provide a direct measure of interaction with a purified kinase, cellular assays offer a more physiologically relevant context, accounting for factors like cell permeability and competition with endogenous ATP.[1][2][3]

Here, we compare four widely-used approaches:

  • Competition Binding Assays (e.g., KINOMEscan®) : A high-throughput method that measures the binding affinity of a compound to a large panel of kinases.

  • Biochemical Activity Assays (e.g., ADP-Glo™) : A functional assay that quantifies the ability of a compound to inhibit the catalytic activity of kinases.

  • Cellular Thermal Shift Assay (CETSA®) : A technique for assessing target engagement in intact cells or tissues by measuring changes in protein thermal stability upon ligand binding.[4][5]

  • Activity-Based Protein Profiling (e.g., KiNativ™) : A chemical proteomics approach that uses active site-directed probes to profile kinase activity and inhibitor engagement directly in a native biological system.[6]

Competition Binding Assay: KINOMEscan®

The KINOMEscan® platform is an ATP-independent, active site-directed competition binding assay.[7] It quantifies kinase-inhibitor interactions by measuring the ability of a test compound to displace an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR).[7] This method provides a direct measure of binding affinity, expressed as a dissociation constant (Kd).

Experimental Protocol: KINOMEscan®
  • Assay Preparation : A DNA-tagged kinase, an immobilized ligand, and the test compound (Inhibitor-X) are combined.[7]

  • Competition : Inhibitor-X competes with the immobilized ligand for binding to the kinase's active site. Compounds that bind to the kinase prevent it from binding to the immobilized ligand.[7]

  • Quantification : The amount of kinase captured on the solid support is measured via qPCR, which detects the DNA tag. A lower signal indicates stronger binding of the test compound.[7]

  • Data Analysis : Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.[7] Results can also be expressed as "% of Control," where a lower percentage signifies stronger binding.

Data Presentation: Inhibitor-X KINOMEscan® Profile

Inhibitor-X was screened at a concentration of 1 µM against a panel of 468 kinases.

Kinase Target% of DMSO ControlKd (nM)Selectivity Score (S)Notes
Target Kinase A 0.5 5 1.0 Primary Target
Off-Target Kinase B1.2150.33High affinity off-target
Off-Target Kinase C8.51200.04Moderate affinity off-target
Off-Target Kinase D35.0>1000<0.01Weak interaction
Off-Target Kinase E95.0>10000<0.001No significant binding

Selectivity Score (S) is calculated as (Kd of Target Kinase A) / (Kd of Off-Target Kinase).

Visualizing the KINOMEscan® Workflow

cluster_0 Assay Components cluster_1 Competition Binding cluster_2 Detection & Analysis Kinase DNA-tagged Kinase Binding Binding Equilibrium in Well Kinase->Binding Ligand Immobilized Ligand Ligand->Binding InhibitorX Inhibitor-X InhibitorX->Binding qPCR qPCR Quantification Binding->qPCR Measure bound kinase Data Calculate Kd (% of Control) qPCR->Data InhibitorX Inhibitor-X TargetA Target Kinase A InhibitorX->TargetA High Potency (On-Target) OffTargetB Off-Target Kinase B InhibitorX->OffTargetB Moderate Potency (Off-Target) OffTargetD Off-Target Kinase D InhibitorX->OffTargetD No Effect PathwayA Intended Signaling Pathway TargetA->PathwayA PathwayB Unintended Signaling Pathway OffTargetB->PathwayB PathwayD Unaffected Pathway OffTargetD->PathwayD cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Treat Cells with Vehicle or Inhibitor-X Heat Heat Lysates across Temperature Gradient Cells->Heat Separate Separate Soluble & Aggregated Proteins Heat->Separate Quantify Quantify Soluble Target (e.g., Western Blot) Separate->Quantify Curve Generate Melting Curve & Calculate ΔTm Quantify->Curve Start Start: New Kinase Inhibitor InVitro Tier 1: In Vitro Profiling (KINOMEscan®, Biochemical Assays) Start->InVitro Broad Screen Cellular Tier 2: Cellular Target Engagement (CETSA®, KiNativ™, NanoBRET) InVitro->Cellular Confirm Hits Decision Selective Inhibitor? Cellular->Decision Proceed Proceed to Further Development Decision->Proceed Yes Optimize Optimize or Re-design Decision->Optimize No Optimize->Start

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, a halogenated aromatic compound.

Immediate Safety Considerations:

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, information for structurally similar compounds, such as 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 175135-53-2), should be consulted, keeping in mind the potential for differing properties. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, and national regulations is mandatory.

  • Waste Identification and Segregation:

    • Classify this compound as a halogenated organic solid waste.

    • This waste must be segregated from non-halogenated chemical waste to prevent complications and increased costs associated with disposal.[1]

    • Use a dedicated, clearly labeled, and compatible waste container for halogenated compounds.[1]

  • Containerization:

    • Select a waste container that is in good condition, free from leaks, and made of a material compatible with the chemical.

    • The container must be securely sealed to prevent any release of the substance.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, as detailed on the label.

Decontamination of Empty Containers and Glassware:

  • Glassware and containers that have been in contact with this compound should be decontaminated.

  • Rinse the contaminated items with a suitable solvent, such as acetone, within a chemical fume hood.[1]

  • The solvent rinsate must be collected and disposed of as halogenated organic waste.[1]

Quantitative Data Summary

PropertyValue for 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
CAS Number 175135-53-2
Molecular Formula C₁₀H₆ClFN₄
Molecular Weight 236.63 g/mol

Data for a structurally similar compound, which should be used for guidance only.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for the proper handling and disposal of this compound.

A Step 1: Identify Waste (Halogenated Organic Solid) B Step 2: Segregate Waste (Use dedicated halogenated waste container) A->B C Step 3: Label Container ('Hazardous Waste', Full Chemical Name, Date) B->C D Step 4: Securely Seal Container C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Contact EHS for Disposal E->F

Caption: Disposal workflow for solid this compound.

A Start: Contaminated Glassware B Rinse with appropriate solvent (e.g., acetone) in a fume hood A->B C Collect rinsate in a dedicated halogenated liquid waste container B->C F Clean glassware can be reused or disposed of as non-hazardous waste B->F D Label container as hazardous halogenated waste C->D E Store and dispose of via EHS D->E

Caption: Decontamination workflow for glassware.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet for the chemical you are using. Your Environmental Health and Safety office is the primary resource for ensuring compliance and safety.

References

Essential Safety and Operational Guide for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure. The following table summarizes the required PPE for various operations.

OperationRequired Personal Protective Equipment
Receiving and Storage - Nitrile gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical safety goggles- Face shield (if not working in a fume hood)- N95 respirator or higher (if not in a fume hood)
Experimental Use - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical safety goggles- Work within a certified chemical fume hood is mandatory.
Spill Cleanup - Nitrile gloves (double-gloving recommended)- Chemical resistant outer gloves (e.g., neoprene or butyl rubber)- Chemical resistant apron or coveralls- Chemical safety goggles- Face shield- N95 respirator or higher
Waste Disposal - Nitrile gloves- Lab coat- Chemical safety goggles

Thin, disposable nitrile gloves offer limited protection and should be removed and discarded immediately after contamination.[2]

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (nitrile gloves, lab coat, safety glasses) during inspection.

2. Storage:

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3][4]

  • Keep the container tightly closed.[5]

  • Ensure the storage location is clearly labeled with the chemical name and hazard warnings.

  • Do not store on high shelves to minimize the risk of falling.[6]

3. Weighing and Aliquoting (to be performed in a chemical fume hood):

  • Before starting, ensure the chemical fume hood is functioning correctly.

  • Wear the specified PPE for this operation.

  • To minimize the generation of dust and aerosols, handle the solid powder gently.[7]

  • Use a dedicated set of spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

  • Close the container tightly after dispensing the required amount.

4. Experimental Use:

  • All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Wear the appropriate PPE as detailed in the table.

  • Avoid direct contact with skin and eyes.[5]

  • In case of accidental contact, follow the first aid measures outlined below.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. For larger spills, evacuate the area and contact the institutional safety office.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a clearly labeled, sealed plastic bag.

  • Place the bag inside a designated hazardous waste container for solid chemical waste.

  • Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

3. Disposal Procedure:

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.

  • Do not dispose of this chemical down the drain or in regular trash.[8]

Workflow Diagram

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.